molecular formula C4H4BrN3O2 B1417408 4-bromo-5-methyl-3-nitro-1H-pyrazole CAS No. 70951-96-1

4-bromo-5-methyl-3-nitro-1H-pyrazole

Cat. No.: B1417408
CAS No.: 70951-96-1
M. Wt: 206 g/mol
InChI Key: LJUWTSNDTLVFEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-5-methyl-3-nitro-1H-pyrazole is a useful research compound. Its molecular formula is C4H4BrN3O2 and its molecular weight is 206 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-methyl-5-nitro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUWTSNDTLVFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361329
Record name 4-bromo-3-methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70951-96-1
Record name 4-bromo-3-methyl-5-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-bromo-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 4-bromo-5-methyl-3-nitro-1H-pyrazole. While a complete set of experimentally-derived spectra for this specific molecule is not widely available in published literature, this document serves as a comprehensive, predictive guide based on established spectroscopic principles and data from structurally analogous compounds. By understanding the influence of each functional group on the pyrazole core, researchers can effectively identify and characterize this molecule.

Molecular Structure and Spectroscopic Overview

This compound is a substituted pyrazole ring, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The structural features—a bromine atom, a methyl group, and a nitro group—each impart a unique signature on the molecule's spectroscopic profile.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information.

¹H NMR Spectroscopy: Predicted Chemical Shifts

The ¹H NMR spectrum is expected to show two primary signals: one for the N-H proton of the pyrazole ring and another for the methyl protons.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
N-H12.0 - 14.0Broad Singlet1HThe acidic proton on the nitrogen of the pyrazole ring typically appears as a broad signal at a high chemical shift. This broadening is due to quadrupole interactions with the nitrogen atom and potential intermolecular proton exchange. The exact chemical shift can be highly dependent on the solvent and concentration.
-CH₃2.3 - 2.6Singlet3HThe methyl group at the C5 position is expected to resonate in this region. The electron-withdrawing nature of the adjacent nitro and bromo-substituted pyrazole ring will cause a slight downfield shift compared to a simple alkyl-substituted pyrazole.

Experimental Insight: The observation of the N-H proton can be challenging. In protic solvents like D₂O or CD₃OD, this proton can exchange with the solvent's deuterium, leading to its signal disappearing from the spectrum. To confirm its presence, running the experiment in a dry, aprotic solvent such as DMSO-d₆ is recommended.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment of the pyrazole ring.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C3145 - 155This carbon is attached to the electron-withdrawing nitro group, which will cause a significant downfield shift.
C495 - 105The bromine atom attached to this carbon will induce a downfield shift, though less pronounced than the nitro group's effect.
C5135 - 145This carbon is attached to the methyl group and is part of the pyrazole ring, leading to a downfield shift characteristic of aromatic/heteroaromatic carbons.
-CH₃10 - 15The methyl carbon will appear in the typical aliphatic region.

Methodology for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32 scans, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For this compound, the key vibrational bands will be from the N-H, C=N, C=C, and NO₂ groups.

Functional Group Expected Absorption Range (cm⁻¹) Intensity Vibrational Mode
N-H3100 - 3300Medium, BroadStretching
C-H (methyl)2900 - 3000MediumStretching
C=N / C=C (pyrazole ring)1500 - 1650Medium to StrongStretching
NO₂1500 - 1560 and 1300 - 1370StrongAsymmetric and Symmetric Stretching
C-Br500 - 600MediumStretching

Causality in IR Interpretation: The nitro group's presence is strongly indicated by two intense absorption bands due to the asymmetric and symmetric stretching of the N-O bonds. Aromatic nitro compounds typically show these bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions.[1][2][3] The C-Br stretch appears in the fingerprint region and can be more difficult to assign definitively.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Molecular Ion and Fragmentation

The molecular weight of this compound (C₄H₄BrN₃O₂) is approximately 220.96 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments.[4]

  • Molecular Ion (M⁺): Expect to see two peaks of nearly equal intensity at m/z values corresponding to the molecular weights with ⁷⁹Br and ⁸¹Br.

  • Key Fragmentation Pathways:

    • Loss of NO₂: A common fragmentation for nitro compounds is the loss of the nitro group (a loss of 46 Da).

    • Loss of Br: Cleavage of the C-Br bond would result in a fragment with the loss of 79 or 81 Da.

    • Loss of HCN: Pyrazole rings can undergo ring fragmentation, often involving the loss of HCN (a loss of 27 Da).

Self-Validating Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer ionization method that may show a more prominent molecular ion peak.

  • Mass Analysis: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their mass-to-charge ratio.

  • Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragment ions. The isotopic pattern of bromine serves as a built-in validation for the presence of this halogen.

Visualizing the Spectroscopic Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Elucidation prep This compound nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr ir IR Spectroscopy prep->ir ms Mass Spectrometry prep->ms nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ir_data Vibrational Frequencies ir->ir_data ms_data m/z Values & Fragmentation Patterns ms->ms_data structure Confirm Structure of This compound nmr_data->structure ir_data->structure ms_data->structure

Figure 2. A generalized workflow for the spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a robust framework for the spectroscopic identification and characterization of this compound. By leveraging the predictive power of established spectroscopic principles and data from related compounds, researchers can confidently acquire and interpret the NMR, IR, and MS data for this molecule. The detailed protocols and interpretive rationale presented herein are designed to support the work of scientists in the field of drug discovery and development.

References

physical and chemical properties of 4-bromo-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-bromo-5-methyl-3-nitro-1H-pyrazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in synthetic chemistry and drug discovery. The pyrazole core is a well-established pharmacophore, and the specific arrangement of bromo, methyl, and nitro substituents on this scaffold offers a unique combination of reactivity and physicochemical properties. This document details the compound's known physical and chemical characteristics, proposes a detailed synthetic pathway with mechanistic insights, and explores its potential reactivity for creating diverse molecular libraries. Furthermore, it outlines standard protocols for its analytical characterization and discusses its promising applications as a versatile building block in the development of novel therapeutic agents.

Introduction to the Pyrazole Scaffold and the Target Molecule

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2] Many clinically approved drugs, such as the anti-inflammatory agent Celecoxib, feature a pyrazole core, highlighting its importance in pharmaceutical design.[3]

This compound (CAS No. 70951-96-1, for the isomeric 4-Bromo-3-methyl-5-nitro-1H-pyrazole) is a substituted pyrazole that presents a compelling profile for further chemical exploration.[4] The molecule incorporates three key functional groups that dictate its utility:

  • A Bromo Group: Positioned at the 4-position, this halogen serves as an excellent synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to build molecular complexity.[5]

  • A Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the pyrazole ring. It can also be chemically reduced to an amino group, providing an additional point for derivatization.

  • A Methyl Group: This small alkyl group can influence the compound's solubility, lipophilicity, and steric profile, which are critical parameters for tuning pharmacokinetic properties in drug candidates.

This guide serves as a technical resource for scientists aiming to leverage the unique chemical architecture of this compound for synthetic and medicinal chemistry applications.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, reactivity, and application. The available data for this compound and its close isomers are summarized below.

Data Presentation
PropertyValueSource
IUPAC Name This compound-
CAS Number 70951-96-1 (Isomer: 4-Bromo-3-methyl-5-nitro-1H-pyrazole)[4]
Molecular Formula C₄H₄BrN₃O₂[4][6]
Molecular Weight 206.00 g/mol [4][6]
Appearance Colorless crystal[6]
Solubility Low solubility in water[6]
Stability Reported to have moderate to high stability, but is susceptible to degradation by heat and light.[6]

Synthesis and Mechanistic Insights

A robust synthetic protocol is essential for accessing sufficient quantities of the target molecule for research purposes. While specific literature on the synthesis of this compound is sparse, a logical pathway can be designed based on established pyrazole chemistry, involving the sequential nitration and bromination of a suitable precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned starting from 3-methyl-1H-pyrazole. The process involves two key electrophilic substitution reactions on the pyrazole ring. The order of these reactions is critical to achieving the desired regiochemistry. Nitration is typically performed first, as the nitro group is a deactivating meta-director, which would direct subsequent bromination to the 4-position.

Synthetic Workflow Start 3-Methyl-1H-pyrazole Step1 Nitration Start->Step1 HNO₃ / H₂SO₄ Intermediate 3-Methyl-5-nitro-1H-pyrazole Step1->Intermediate Step2 Bromination Intermediate->Step2 NBS / Acetonitrile Product This compound Step2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Disclaimer: This is a theoretical protocol and must be adapted and optimized under appropriate laboratory safety conditions.

Step 1: Nitration of 3-Methyl-1H-pyrazole

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 25 mL) to 0°C in an ice-salt bath.

  • Reagent Addition: Slowly add 3-methyl-1H-pyrazole (8.2 g, 0.1 mol) to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Nitrating Mixture: Prepare a nitrating mixture by adding fuming nitric acid (HNO₃, 6 mL) dropwise to cooled (0°C) concentrated sulfuric acid (15 mL).

  • Reaction: Add the nitrating mixture dropwise to the pyrazole solution over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. A precipitate of 3-methyl-5-nitro-1H-pyrazole should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Bromination of 3-Methyl-5-nitro-1H-pyrazole

  • Dissolution: Dissolve the dried 3-methyl-5-nitro-1H-pyrazole (12.7 g, 0.1 mol) in acetonitrile (150 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) to the solution in portions over 30 minutes.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent and purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield the final product.

Chemical Reactivity and Derivatization Potential

The true value of this compound for researchers lies in its potential for chemical modification. The bromo and nitro groups serve as orthogonal synthetic handles for diversification.

Key Reaction Pathways
  • Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 4-position is a prime site for Suzuki, Stille, Heck, and Sonogashira coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, which is a cornerstone of modern drug discovery for exploring structure-activity relationships (SAR).[7]

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine (NH₂) using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. The resulting 4-bromo-5-methyl-1H-pyrazol-3-amine is a valuable intermediate itself, as the amino group can be acylated, alkylated, or converted into a diazonium salt for further transformations.

Reactivity Pathways cluster_0 Cross-Coupling at C4-Br cluster_1 Reduction of C3-NO₂ Start This compound Suzuki Suzuki Coupling (R-B(OH)₂ / Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH / Pd, Cu catalyst) Start->Sonogashira Reduction Reduction (e.g., SnCl₂ / HCl) Start->Reduction Product_Aryl 4-Aryl-5-methyl-3-nitro-1H-pyrazole Suzuki->Product_Aryl Product_Alkynyl 4-Alkynyl-5-methyl-3-nitro-1H-pyrazole Sonogashira->Product_Alkynyl Product_Amine 4-Bromo-5-methyl-1H-pyrazol-3-amine

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-methyl-3-nitro-1H-pyrazole (CAS 70951-96-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthesis pathway for 4-Bromo-5-methyl-3-nitro-1H-pyrazole (CAS 70951-96-1). This document is intended for an audience of researchers, scientists, and professionals in drug development who require a detailed understanding of the synthetic chemistry of pyrazole derivatives. The guide will delve into the strategic considerations for the synthesis, detailed experimental protocols, and the underlying chemical principles.

Introduction and Strategic Overview

This compound is a substituted pyrazole with potential applications in medicinal chemistry and as a building block in organic synthesis.[1] The strategic design of its synthesis hinges on the sequential introduction of the bromo and nitro functional groups onto a 5-methylpyrazole backbone. The regioselectivity of these electrophilic substitution reactions is a key consideration in determining the overall efficiency of the synthesis.

Two primary synthetic strategies can be envisioned:

  • Route A: Nitration of 4-bromo-3-methyl-1H-pyrazole.

  • Route B: Bromination of 3-methyl-5-nitro-1H-pyrazole.

The choice between these routes depends on the directing effects of the substituents on the pyrazole ring and the availability of the starting materials. This guide will focus on a logical and efficient pathway, commencing with a commercially available or readily synthesized starting material.

Proposed Synthesis Pathway

The proposed synthesis of this compound involves a two-step process starting from 3-methyl-1H-pyrazole:

  • Nitration: Electrophilic nitration of 3-methyl-1H-pyrazole to yield 3-methyl-5-nitro-1H-pyrazole.

  • Bromination: Electrophilic bromination of 3-methyl-5-nitro-1H-pyrazole to afford the final product, this compound.

This sequence is proposed based on the directing effects of the methyl and nitro groups on the pyrazole ring.

Synthesis Workflow Diagram

Synthesis_Pathway Start 3-Methyl-1H-pyrazole Intermediate 3-Methyl-5-nitro-1H-pyrazole Start->Intermediate Nitration (HNO3/H2SO4) Product This compound (CAS 70951-96-1) Intermediate->Product Bromination (Br2/AcOH)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the proposed synthesis.

Step 1: Synthesis of 3-Methyl-5-nitro-1H-pyrazole

Principle: The nitration of pyrazoles is a well-established electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyrazole ring.[2]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
3-Methyl-1H-pyrazole1453-58-382.10 g/mol 10.0 g
Concentrated Sulfuric Acid (98%)7664-93-998.08 g/mol 50 mL
Concentrated Nitric Acid (70%)7697-37-263.01 g/mol 25 mL
IceN/A18.02 g/mol As needed
Sodium Bicarbonate (sat. aq. solution)144-55-884.01 g/mol As needed
Dichloromethane75-09-284.93 g/mol 200 mL
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 10.0 g of 3-methyl-1H-pyrazole to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C.

  • Once the pyrazole is completely dissolved, prepare a nitrating mixture by cautiously adding 25 mL of concentrated nitric acid to a separate beaker and cooling it in an ice bath.

  • Add the cold nitrating mixture dropwise to the pyrazole solution over 30-45 minutes, maintaining the reaction temperature between 0-10 °C.

  • After the addition is complete, continue stirring at 0-10 °C for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto approximately 200 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3-methyl-5-nitro-1H-pyrazole.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Synthesis of this compound

Principle: The bromination of the nitrated pyrazole is another electrophilic aromatic substitution. The nitro group is deactivating, but the pyrazole ring is still sufficiently activated for bromination to occur at the C4 position.[3]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity
3-Methyl-5-nitro-1H-pyrazole1603-40-3127.09 g/mol 5.0 g
Glacial Acetic Acid64-19-760.05 g/mol 50 mL
Bromine7726-95-6159.81 g/mol (to be calculated)
Sodium Thiosulfate (10% aq. solution)7772-98-7158.11 g/mol As needed
Water7732-18-518.02 g/mol As needed
Dichloromethane75-09-284.93 g/mol 150 mL
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As needed

Procedure:

  • Dissolve 5.0 g of 3-methyl-5-nitro-1H-pyrazole in 50 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Calculate the stoichiometric amount of bromine required. Slowly add the bromine dropwise to the stirred solution at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing 200 mL of cold water.

  • Quench any excess bromine by the dropwise addition of a 10% aqueous sodium thiosulfate solution until the orange color disappears.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water, and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the final product by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate) to yield a crystalline solid.[4]

Characterization

The identity and purity of the synthesized this compound (CAS 70951-96-1) should be confirmed using standard analytical techniques, including:

  • Melting Point: Determination of the melting point range.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the substituents.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-O stretching of the nitro group).

Safety Considerations

  • Concentrated nitric and sulfuric acids are highly corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Bromine is toxic, corrosive, and volatile. All manipulations should be performed in a fume hood with appropriate PPE.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always add acid to water, never the other way around, to dissipate the heat of dilution.

Conclusion

This guide outlines a robust and logical synthetic pathway for the preparation of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can reliably synthesize this valuable chemical intermediate for further investigation and application in various fields of chemical and pharmaceutical research.

References

discovery and history of 4-bromo-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Chemistry of 4-bromo-5-methyl-3-nitro-1H-pyrazole

Introduction: The Pyrazole Scaffold in Modern Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The unique electronic distribution within the pyrazole ring, with a pyrrole-like nitrogen and a pyridine-like nitrogen, allows for versatile functionalization through electrophilic and nucleophilic reactions.[5] The ability to introduce various substituents at specific positions on the pyrazole core is crucial for modulating the physicochemical and biological properties of these compounds. This guide focuses on a specific, highly functionalized derivative: this compound. Due to the tautomeric nature of N-unsubstituted pyrazoles, this compound can also be named 4-bromo-3-methyl-5-nitro-1H-pyrazole.

While a singular "discovery" event for this molecule is not prominent in the historical literature, its existence and synthesis can be understood as a logical progression in the exploration of pyrazole chemistry. This guide will, therefore, provide a comprehensive overview of its plausible synthetic pathway, rooted in the fundamental principles of electrophilic substitution on the pyrazole ring.

A Plausible Synthetic Pathway: An Electrophilic Substitution Strategy

The synthesis of this compound can be logically achieved through a two-step electrophilic substitution sequence starting from 3-methyl-1H-pyrazole. The order of these substitutions—bromination and nitration—is critical to achieving the desired regiochemistry. The proposed strategy involves an initial bromination at the most reactive position, followed by nitration of the resulting brominated intermediate.

Synthetic_Pathway start 3-Methyl-1H-pyrazole intermediate 4-Bromo-3-methyl-1H-pyrazole start->intermediate Bromination final This compound intermediate->final Nitration

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of the Starting Material: 3-Methyl-1H-pyrazole

The journey begins with the synthesis of the precursor, 3-methyl-1H-pyrazole. A common and effective method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound, or its equivalent, with hydrazine.[6]

Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hydrazine hydrate (1.0 eq.) and 2-butene-1,4-diol (1.1 eq.).

  • Acid Catalyst: Slowly add the mixture to an 80% sulfuric acid solution containing a catalytic amount of sodium iodide at 120°C.

  • Reaction and Distillation: Heat the reaction mixture to 155°C while distilling off water.

  • Workup: After cooling, neutralize the reaction mixture with a 15% sodium hydroxide solution.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., 1,2-dichloroethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-methyl-1H-pyrazole.[6]

Step 2: Regioselective Bromination of 3-Methyl-1H-pyrazole

The pyrazole ring is susceptible to electrophilic attack, with the C4 position being the most electron-rich and, therefore, the most reactive.[7] The methyl group at the C3 position further activates the ring towards electrophilic substitution. Thus, the bromination of 3-methyl-1H-pyrazole is expected to proceed with high regioselectivity to yield 4-bromo-3-methyl-1H-pyrazole.[8][9]

Experimental Protocol: Synthesis of 4-Bromo-3-methyl-1H-pyrazole

  • Reagents: To a solution of 3-methyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product into an organic solvent like dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford 4-bromo-3-methyl-1H-pyrazole.

Bromination_Mechanism cluster_0 Electrophilic Attack at C4 pyrazole 3-Methyl-1H-pyrazole intermediate Wheland Intermediate pyrazole->intermediate + Br+ bromonium Br+ product 4-Bromo-3-methyl-1H-pyrazole intermediate->product - H+

Caption: Mechanism of electrophilic bromination at the C4 position of 3-methyl-1H-pyrazole.

Step 3: Nitration of 4-Bromo-3-methyl-1H-pyrazole

With the C4 position blocked by a bromine atom, the subsequent nitration will be directed to one of the remaining available carbon atoms, C3 or C5. The directing effects of the existing substituents (methyl and bromo) and the reaction conditions will determine the final regiochemical outcome. Nitration of pyrazoles typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid.[10]

Experimental Protocol: Synthesis of this compound

  • Nitrating Mixture: In a flask cooled in an ice bath, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid.

  • Addition of Substrate: Slowly add 4-bromo-3-methyl-1H-pyrazole (1.0 eq.) to the cold nitrating mixture with vigorous stirring, ensuring the temperature remains low.

  • Reaction: Allow the reaction to proceed at a low temperature for a specified period, monitoring by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Isolation and Purification: The solid precipitate is collected by filtration, washed with cold water until neutral, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain pure this compound.[11]

Step Reactants Key Reagents Expected Product
1Hydrazine hydrate, 2-butene-1,4-diolH₂SO₄, NaI (cat.)3-Methyl-1H-pyrazole
23-Methyl-1H-pyrazoleN-Bromosuccinimide (NBS)4-Bromo-3-methyl-1H-pyrazole
34-Bromo-3-methyl-1H-pyrazoleHNO₃, H₂SO₄This compound

Structural Characterization

The identity and purity of the synthesized this compound would be confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the substitution pattern on the pyrazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition.[12]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds of the pyrazole ring, as well as strong absorptions corresponding to the nitro group (NO₂).

Potential Applications and Future Outlook

Substituted pyrazoles are of significant interest in drug discovery.[4] The introduction of a nitro group can modulate the electronic properties and biological activity of the molecule. Nitropyrazole derivatives have been investigated for a range of therapeutic applications.[3] The bromo-substituent on this compound also serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening in drug discovery programs.[13]

References

The Strategic Reactivity of the C4-Bromine Atom in Pyrazoles: A Technical Guide for Synthetic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-bromopyrazole scaffold is a cornerstone in contemporary synthetic and medicinal chemistry. Its strategic importance lies not merely in the presence of the pyrazole core, a privileged pharmacophore, but in the nuanced and versatile reactivity of the C4-bromine atom. This guide provides an in-depth exploration of the chemical behavior of this functional handle, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic potential. We will dissect the key factors governing its reactivity and provide field-proven insights into its application in major reaction classes, including transition-metal-catalyzed cross-coupling, metal-halogen exchange, directed metalation, and nucleophilic aromatic substitution. This document is designed to be a practical and authoritative resource, bridging fundamental principles with actionable experimental protocols.

Introduction: The 4-Bromopyrazole as a Versatile Synthetic Intermediate

The pyrazole ring system is a recurring motif in a multitude of biologically active molecules, finding applications as anti-inflammatory, anti-cancer, and neurological agents.[1] Consequently, methods for the controlled functionalization of the pyrazole core are of paramount importance. The introduction of a bromine atom at the C4 position provides a highly versatile and reactive handle for a wide array of chemical transformations. 4-Bromopyrazoles serve as critical building blocks for the synthesis of pharmaceuticals and agrochemicals, such as pesticides, herbicides, and fungicides.[1]

The reactivity of the bromine atom in 4-bromopyrazoles is primarily dictated by the strength of the carbon-bromine (C-Br) bond. In the context of palladium-catalyzed cross-coupling reactions, the general reactivity trend for halopyrazoles follows the order of bond strength: C-I < C-Br < C-Cl.[2] This places 4-bromopyrazoles in a favorable position, offering a good balance of reactivity and stability, often providing higher yields and fewer side reactions, such as dehalogenation, compared to their iodo-counterparts.[2][3]

This guide will systematically explore the primary reaction pathways available to 4-bromopyrazoles, providing a framework for the strategic design of synthetic routes.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C4-Functionalization

Palladium-catalyzed cross-coupling reactions are the most widely employed methods for the functionalization of 4-bromopyrazoles, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the arylation, heteroarylation, and vinylation of the C4 position of the pyrazole ring. The reaction of a 4-bromopyrazole with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base is a cornerstone of modern drug discovery.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and pre-catalysts (e.g., XPhos Pd G2) often provide superior yields, especially with challenging substrates.[2]

  • Base: The base plays a crucial role in the transmetalation step. Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of base can influence the reaction rate and yield, and often requires empirical optimization.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typically employed to facilitate the dissolution of both the organic and inorganic reaction components.

Comparative Reactivity of 4-Halopyrazoles in Suzuki-Miyaura Coupling

HalogenCatalyst SystemBaseRelative ReactivityRepresentative Yields (%)Notes
IodoPd(OAc)₂, SPhosK₂CO₃Highest85-95Most reactive, but can be prone to dehalogenation side reactions.[2]
BromoXPhos Pd G2K₃PO₄High80-93Generally provides a good balance of reactivity and stability.[2]
ChloroPd(OAc)₂, SPhosK₃PO₄Moderate60-95Requires highly active catalyst systems with bulky, electron-rich ligands.[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Seal the tube and heat the reaction mixture (e.g., 90-100 °C) with stirring for the required time (typically 6-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylpyrazole.[1]

Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂(Br) Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Aryl_R Ar-Pd(II)L₂(R) PdII_Aryl->PdII_Aryl_R R-B(OH)₂ Base Transmetal Transmetalation PdII_Aryl_R->Pd0 Product Ar-R PdII_Aryl_R->Product RedElim Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-arylpyrazoles. This reaction involves the palladium-catalyzed coupling of a 4-bromopyrazole with a primary or secondary amine in the presence of a strong base.

Causality Behind Experimental Choices:

  • Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands such as BrettPhos, and tBuXPhos are often required to facilitate the reductive elimination step and prevent catalyst decomposition.

  • Base: Strong, non-nucleophilic bases such as NaOt-Bu, KOt-Bu, or Cs₂CO₃ are typically used to deprotonate the amine and facilitate the formation of the palladium-amido complex.

  • Substrate Scope: While highly effective for a wide range of amines, reactions with alkylamines bearing β-hydrogen atoms can sometimes lead to lower yields due to competing β-hydride elimination. In such cases, copper-catalyzed conditions may be a viable alternative.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a 4-Bromopyrazole Derivative

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., BrettPhos Pd G4, 2-5 mol%)

  • Ligand (e.g., BrettPhos, 2-5 mol%)

  • Base (e.g., K₃PO₄, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., t-BuOH, toluene, or dioxane)

Procedure:

  • In a nitrogen-filled glovebox, charge a vial with the 4-bromopyrazole derivative, amine, palladium pre-catalyst, ligand, and base.

  • Add the anhydrous solvent.

  • Seal the vial with a PTFE-lined cap and remove it from the glovebox.

  • Heat the reaction mixture with stirring (e.g., 100 °C) for the required time (typically 12-24 hours).

  • After cooling to room temperature, partition the reaction mixture between an organic solvent (e.g., CH₂Cl₂) and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminopyrazole.

Diagram: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start reagents Combine 4-Bromopyrazole, Amine, Pd Catalyst, Ligand, and Base in a Vial start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Seal and Heat Reaction (e.g., 100 °C) solvent->reaction workup Cool and Perform Aqueous Workup reaction->workup extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify by Chromatography extraction->purification product Isolated 4-Aminopyrazole purification->product Metal_Halogen_Exchange cluster_electrophiles Electrophilic Quench start 4-Bromopyrazole exchange Bromine-Lithium Exchange (e.g., n-BuLi, -78 °C) start->exchange intermediate 4-Lithiopyrazole exchange->intermediate aldehyde Aldehyde/Ketone intermediate->aldehyde co2 CO₂ intermediate->co2 alkyl_halide Alkyl Halide intermediate->alkyl_halide iodine Iodine intermediate->iodine product_alcohol 4-Hydroxyalkylpyrazole aldehyde->product_alcohol product_acid Pyrazole-4-carboxylic acid co2->product_acid product_alkyl 4-Alkylpyrazole alkyl_halide->product_alkyl product_iodo 4-Iodopyrazole iodine->product_iodo

References

A Guide to the Structural Elucidation of 4-bromo-5-methyl-3-nitro-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 4-bromo-5-methyl-3-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal and materials chemistry. While a complete, published experimental dataset for this specific molecule is not widely available, this document serves as an in-depth guide for researchers, scientists, and drug development professionals on the methodologies and expected outcomes for its structural characterization. By leveraging established principles of spectroscopic and crystallographic analysis, and drawing comparisons with closely related, structurally confirmed analogues like 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, we present a robust workflow for its definitive identification and characterization. This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols for techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), Single-Crystal X-ray Crystallography, and computational modeling.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional conformation, electronic properties, and ultimately, its structure-activity relationship (SAR). Therefore, a rigorous and unambiguous structural elucidation is a critical first step in the development of any new pyrazole-based compound.

This compound presents a unique combination of functional groups: a bromine atom, a methyl group, and a nitro group. Each of these substituents influences the electronic environment and steric properties of the pyrazole ring, making a detailed structural analysis essential for understanding its potential reactivity and biological interactions. This guide outlines the logical and experimental workflow for achieving a comprehensive structural understanding of this molecule.

The Integrated Approach to Structural Elucidation

The definitive structural analysis of a novel compound is rarely achieved through a single technique. Instead, a synergistic approach combining multiple analytical methods is employed. Each technique provides a unique piece of the structural puzzle, and their collective data allows for a confident and complete characterization. The workflow for analyzing this compound would logically proceed as follows:

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Workflow cluster_conclusion Confirmation synthesis Synthesis of This compound ms Mass Spectrometry (MS) Determine Molecular Weight & Formula synthesis->ms ftir FTIR Spectroscopy Identify Functional Groups ms->ftir conclusion Definitive Structure of This compound ms->conclusion nmr NMR Spectroscopy (1H & 13C) Elucidate Connectivity & Environment ftir->nmr ftir->conclusion xray Single-Crystal X-ray Crystallography Determine 3D Structure nmr->xray nmr->conclusion comp Computational Modeling Corroborate Experimental Data xray->comp xray->conclusion comp->conclusion

Caption: Integrated workflow for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Formula

Expertise & Experience: The initial and most fundamental question in analyzing a new compound is its molecular weight and elemental composition. Electron Ionization Mass Spectrometry (EI-MS) is the logical starting point as it provides a definitive molecular ion peak and characteristic fragmentation patterns that offer initial structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A small quantity (less than 1 mg) of the purified solid is dissolved in a volatile solvent such as methanol or acetonitrile.

  • Injection: The solution is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Predicted Data & Interpretation

For this compound (C₄H₄BrN₃O₂), the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

FragmentPredicted m/zInterpretation
[M]⁺220.95/222.95Molecular ion peak showing the characteristic 1:1 isotopic pattern of bromine.
[M-NO₂]⁺174.98/176.98Loss of the nitro group, a common fragmentation pathway for nitroaromatic compounds.[3][4]
[M-Br]⁺142.03Loss of the bromine atom.
[C₃H₃N₂]⁺67.03Fragmentation of the pyrazole ring.

The high-resolution mass spectrum (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their environment, making FTIR an excellent tool for confirming the presence of the key nitro, N-H, and C-H bonds in our target molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An infrared beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The absorbance of infrared radiation at different wavenumbers is measured.

  • Background Subtraction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Predicted Data & Interpretation

The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration ModeExpected AppearanceRationale
3100 - 3500N-H stretchBroad bandIndicative of hydrogen bonding in the solid state.[5]
1500 - 1560Asymmetric N-O stretch (NO₂)Strong absorptionA key indicator of the nitro group.[5]
1300 - 1360Symmetric N-O stretch (NO₂)Strong absorptionConfirms the presence of the nitro group.[5]
~2950C-H stretch (methyl)Weak to mediumFrom the methyl group substituent.
1400 - 1600C=N and C=C ring stretchesMultiple bandsCharacteristic of the pyrazole aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework. For this compound, NMR will definitively place the substituents on the pyrazole ring.

Caption: Numbering scheme for this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Data Acquisition: The spectrum is acquired on a 300 or 500 MHz NMR spectrometer. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Data Acquisition: The spectrum is acquired on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are required.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Predicted Data & Interpretation

¹H NMR Spectrum:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~14-15Broad singlet1HN1-HThe N-H proton of pyrazoles is typically deshielded and can be broad due to exchange. Its chemical shift is highly dependent on solvent and concentration.
~2.5Singlet3HC5-CH₃The methyl group protons are expected to be in the typical range for an aromatic methyl group.

¹³C NMR Spectrum:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~150C3-NO₂The carbon attached to the electron-withdrawing nitro group will be significantly downfield.[6]
~140C5-CH₃The carbon bearing the methyl group.
~95C4-BrThe carbon attached to the bromine atom will be shifted upfield compared to an unsubstituted carbon due to the heavy atom effect.
~12C5-CH₃The methyl carbon itself will be significantly upfield.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Expertise & Experience: While spectroscopic methods provide excellent evidence for connectivity, only single-crystal X-ray crystallography can provide an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique yields precise bond lengths, bond angles, and information about intermolecular interactions, which are crucial for understanding the compound's properties and potential for polymorphism.

Although a crystal structure for the title compound is not available, the structure of the closely related 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate has been determined and provides an excellent model for comparison.[7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen (~100-120 K) to minimize thermal vibrations.[9] X-ray diffraction data are collected using a diffractometer as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined to provide the final atomic coordinates and displacement parameters.[9]

Predicted Structural Parameters and Interpretation

Based on the structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid, we can predict the following for this compound:

  • Planarity: The pyrazole ring is expected to be essentially planar.

  • Bond Lengths and Angles: The bond lengths and angles will be influenced by the electronic effects of the substituents. For example, the C3-N(O₂) bond will be relatively short, and the C4-Br bond length will be consistent with other brominated aromatic systems.

  • Intermolecular Interactions: In the solid state, hydrogen bonding between the N1-H of one molecule and a nitrogen or oxygen atom of a neighboring molecule is highly likely, leading to the formation of supramolecular structures such as dimers or chains.

ParameterPredicted Value (based on analogue)
Crystal SystemMonoclinic
Space GroupP2₁/c
C3-N(O₂) Bond Length~1.45 Å
C4-Br Bond Length~1.87 Å
C5-C(H₃) Bond Length~1.49 Å

Computational Chemistry: A Synergistic Approach

Expertise & Experience: Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to complement and validate experimental findings.[10][11] By calculating the optimized geometry and predicting spectroscopic properties, we can establish a strong correlation between theoretical and experimental data, increasing confidence in the structural assignment.

Methodology: DFT Calculations
  • Model Building: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The geometry is optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).[12]

  • Frequency Calculations: Vibrational frequencies are calculated to predict the IR spectrum and confirm that the optimized structure is a true energy minimum.

  • NMR Shielding Calculations: NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

The calculated IR frequencies and NMR chemical shifts can then be compared with the experimental data. A good agreement between the calculated and experimental values provides strong support for the proposed structure.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. Mass spectrometry provides the foundational molecular formula, while FTIR spectroscopy identifies the key functional groups. NMR spectroscopy maps the precise connectivity of the atoms, and single-crystal X-ray crystallography offers the definitive three-dimensional structure in the solid state. Computational modeling further corroborates the experimental findings. By following the integrated workflow and detailed protocols outlined in this guide, researchers can achieve a comprehensive and unambiguous structural characterization of this and other novel pyrazole derivatives, paving the way for further investigation into their chemical and biological properties.

References

A Comprehensive Technical Guide to the Stability and Storage of 4-bromo-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the stability and optimal storage conditions for 4-bromo-5-methyl-3-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. By examining the inherent chemical properties of the substituted pyrazole ring system, this document outlines the principal factors that influence its stability, including temperature, light, pH, and atmospheric conditions. Detailed protocols for handling, storage, and stability assessment are provided to ensure the compound's integrity throughout its lifecycle in a research and development setting.

Introduction: The Chemical Landscape of a Substituted Pyrazole

This compound is a multifaceted molecule featuring a pyrazole core, a five-membered heterocyclic ring with two adjacent nitrogen atoms. This core structure is prevalent in numerous pharmacologically active agents.[1] The stability and reactivity of this compound are dictated by the interplay of its substituents: a bromine atom, a methyl group, and a nitro group. The pyrazole ring itself is generally stable due to its aromatic character.[2] However, the strongly electron-withdrawing nature of the nitro group, combined with the halogen substituent, significantly influences the electron density distribution within the ring, impacting its susceptibility to degradation.[3][4]

Understanding the stability profile of this compound is paramount for its application in drug discovery and material sciences, as degradation can lead to loss of potency, altered biological activity, and the generation of potentially toxic impurities. This guide serves as a foundational resource for ensuring the long-term integrity of this valuable research compound.

Physicochemical Properties and Inherent Stability

The stability of this compound is intrinsically linked to its molecular structure. The pyrazole ring is known for its resistance to oxidation and reduction, though it can be susceptible to electrophilic substitution.[2] The substituents on the ring modulate this inherent stability.

Key Structural Features Influencing Stability:

  • Nitro Group: The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack but can make it susceptible to nucleophilic substitution. Nitroaromatic compounds can also be sensitive to light and thermal stress.[5][6]

  • Bromo Group: The bromine atom is also electron-withdrawing and can influence the acidity of the N-H proton. Halogenated organic compounds can undergo dehalogenation under certain conditions.[7]

  • Methyl Group: The methyl group is weakly electron-donating, which can slightly counteract the deactivating effects of the other substituents.

Thermal Stability

Nitrated pyrazoles have been extensively studied as energetic materials, and their thermal stability is a key parameter.[6] While this compound is not primarily used as an explosive, the principles of thermal decomposition are relevant. The position of the nitro group on the pyrazole ring has a significant impact on thermal stability.[5] Generally, these compounds are solids with defined melting points and will decompose at elevated temperatures.[8] It is crucial to avoid high temperatures during storage and handling to prevent thermal decomposition.

Photostability

Nitroaromatic compounds are often susceptible to photodegradation.[9][10] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of degradation products. The primary photochemical events in nitroaromatics can be complex, involving transitions to excited states and potential cleavage of the carbon-nitro bond.[9][10] Therefore, protection from light is a critical aspect of storage.

Hydrolytic Stability

The hydrolytic stability of pyrazole derivatives can vary significantly depending on the substituents and the pH of the medium.[11][12] While the pyrazole ring itself is relatively resistant to hydrolysis, certain functional groups attached to it can be labile.[13] Given the presence of the electron-withdrawing nitro and bromo groups, the compound's stability in aqueous solutions, particularly at non-neutral pH, should be carefully considered.

Recommended Storage and Handling Protocols

Based on the chemical nature of this compound, the following storage and handling procedures are recommended to maintain its purity and stability.

Quantitative Storage Recommendations
ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes the rate of potential thermal degradation. While some related compounds are stored at room temperature, refrigeration provides an additional margin of safety.[14][15]
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidation and reactions with atmospheric moisture.
Light Amber vial or opaque containerProtects against photolytic degradation, a common pathway for nitroaromatic compounds.[9][10]
Moisture Tightly sealed container with desiccantPrevents hydrolysis and degradation due to moisture. The compound should be stored in a dry environment.[16][17]
Step-by-Step Handling Procedure
  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, handle the compound under an inert atmosphere (e.g., in a glove box) to minimize exposure to air and moisture.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Avoid introducing any contaminants into the stock container.

  • Sealing: After dispensing, purge the container with an inert gas before tightly resealing.

  • Cleaning: Clean any spills promptly. Dispose of waste according to institutional safety guidelines.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing analytical methods to assess stability and for interpreting experimental results.

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Solutions acid Acidic prep->acid base Basic prep->base oxidative Oxidative prep->oxidative thermal Thermal prep->thermal photo Photolytic prep->photo hplc HPLC Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc ms LC-MS for Identification hplc->ms

References

Methodological & Application

Application Notes & Protocols for the Suzuki-Miyaura Coupling of 4-bromo-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Substituted Pyrazoles

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide is indispensable in academic and industrial research, particularly in the synthesis of biaryl and heteroaryl structures.[3][4]

Substituted pyrazole scaffolds are of paramount interest to researchers in drug development, as they are integral components of numerous biologically active molecules.[5][6] This guide focuses on a particularly challenging yet valuable substrate: 4-bromo-5-methyl-3-nitro-1H-pyrazole . The successful functionalization of this molecule provides a direct route to a class of compounds with significant potential in medicinal chemistry.

However, this substrate presents a confluence of challenges that demand a carefully considered approach:

  • Electronic Effects: The potent electron-withdrawing nitro group at the 3-position significantly modulates the electronic properties of the pyrazole ring.

  • Steric Hindrance: The methyl group at the 5-position, adjacent to the bromine at the 4-position, creates steric congestion around the reaction center, which can impede key steps in the catalytic cycle.[7][8][9]

  • Unprotected N-H Group: The presence of a potentially acidic proton on the pyrazole nitrogen can lead to unwanted side reactions or catalyst inhibition if not properly managed.[6]

This document provides an in-depth analysis of the reaction mechanism, a guide to parameter optimization, detailed experimental protocols, and troubleshooting advice to empower researchers to overcome these challenges and achieve high-yield synthesis of 4-aryl-5-methyl-3-nitro-1H-pyrazoles.

Mechanistic Considerations for a Challenging Substrate

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2] Understanding this cycle is crucial for diagnosing issues and optimizing conditions for the specific substrate, this compound.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X PdII R¹-Pd(II)L_n-X OxiAdd->PdII Trans Transmetalation PdII->Trans [R²-B(OR)₂]⁻ PdII_R2 R¹-Pd(II)L_n-R² Trans->PdII_R2 RedEli Reductive Elimination PdII_R2->RedEli RedEli->Pd0 R¹-R² Boronic R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ Boronic->Borate + Base Base Base (e.g., OH⁻) Borate->Trans Activates for Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the pyrazole. The strong electron-withdrawing effect of the nitro group can make the C-Br bond more polarized and susceptible to this step. However, the steric bulk of the adjacent 5-methyl group can hinder the approach of the palladium catalyst, making this a potentially rate-limiting step.[8] The selection of a bulky ligand is critical to facilitate this transformation.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium(II) complex, displacing the bromide. This step is facilitated by a base, which converts the neutral boronic acid into a more nucleophilic borate species.[4][10] The choice of base and solvent is critical to ensure efficient formation and transfer of this borate.

  • Reductive Elimination: The two coupled organic fragments (the pyrazole and the new aryl group) are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1][3] Steric hindrance between the two coupling partners can slow this step, again emphasizing the need for ligands that promote this process.

The unprotected N-H on the pyrazole ring adds a layer of complexity. It can be deprotonated by the base, and the resulting pyrazolate anion could potentially coordinate to the palladium center, leading to catalyst inhibition.[6] Using a base that effectively promotes transmetalation without passivating the catalyst is key.

Optimization of Key Reaction Parameters

A successful coupling of this compound hinges on the careful selection of four key components.

Catalyst and Ligand System

Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often ineffective for sterically demanding and electron-deficient heterocyclic substrates.[8] Modern, specialized palladium pre-catalysts combined with bulky, electron-rich ligands are required.

  • Recommended Catalysts: Buchwald pre-catalysts such as XPhos Pd G2 or SPhos Pd G2 are highly recommended. These are air- and moisture-stable complexes that readily generate the active Pd(0) species in solution. They are specifically designed for challenging couplings.[11][12]

  • Rationale: The bulky biarylphosphine ligands (like XPhos) create a coordinatively unsaturated palladium center that is highly reactive. This steric bulk accelerates both the oxidative addition of the hindered pyrazole and the final reductive elimination step, preventing catalyst decomposition and improving yields.[8][11]

Base Selection

The base plays a dual role: it activates the boronic acid and neutralizes the HBr formed during the reaction. Its strength and properties are critical.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): An excellent choice for substrates with acidic protons, as it is strong enough to promote transmetalation but generally does not cause unwanted side reactions.[6]

    • Cesium Carbonate (Cs₂CO₃): A strong inorganic base often used for difficult couplings, known to enhance reaction rates.[13]

  • Rationale: Weaker bases like sodium carbonate (Na₂CO₃) may not be sufficient to activate the boronic acid efficiently, leading to low conversion. Stronger bases are necessary, especially when dealing with the potentially inhibitory N-H group.[5][6]

Solvent System

The solvent must be able to dissolve the organic substrates, the catalyst, and, to some extent, the inorganic base. It must also be stable at the required reaction temperatures.

  • Recommended Solvents: A mixture of an organic solvent and water is typically most effective.

    • 1,4-Dioxane / Water (e.g., 4:1 or 5:1 ratio)

    • Toluene / Water

  • Rationale: The organic solvent provides a medium for the coupling partners, while the water helps to dissolve the inorganic base (K₃PO₄ or Cs₂CO₃) and facilitates the hydrolysis of the boronic acid/ester to the active borate species.[5][13] It is imperative to degas the solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes) before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14]

Boron Reagent

Either arylboronic acids or their corresponding pinacol esters can be used.

  • Recommendation: Use a slight excess of the boron reagent (1.2 to 1.5 equivalents ) relative to the bromo-pyrazole.

  • Rationale: Using an excess helps to drive the transmetalation step to completion, maximizing the conversion of the limiting bromo-pyrazole starting material. Boronate esters can offer improved stability and solubility for certain substrates.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound.

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Conventional Thermal Heating

This protocol uses standard laboratory heating equipment and is suitable for routine synthesis.

Materials & Reagents:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.3 equiv.)

  • XPhos Pd G2 (2-5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv.)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, XPhos Pd G2 catalyst, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[14]

  • Solvent Addition: Under a positive pressure of argon, add degassed 1,4-dioxane and degassed water (typically a 4:1 or 5:1 ratio, e.g., 4 mL dioxane and 1 mL water per 0.5 mmol of substrate).

  • Heating: Place the sealed flask in a preheated oil bath at 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 6-18 hours. Check for the consumption of the starting bromo-pyrazole.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[2]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields for challenging couplings.[13][15]

Materials & Reagents:

  • Same as Protocol 1.

  • Microwave reaction vial with a magnetic stir bar.

  • Microwave reactor.

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, XPhos Pd G2 catalyst, and K₃PO₄.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (4:1 ratio).

  • Sealing: Crimp the vial securely with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 120-140 °C for 20-60 minutes . Use the stir function throughout the reaction.

  • Monitoring & Work-up: After the allotted time, cool the vial to room temperature using compressed air. A small aliquot can be taken to check for completion by LC-MS. If complete, proceed with the work-up and purification steps as described in Protocol 1.

Data Summary: Comparative Overview

The following table provides a general comparison of the two protocols for synthesizing 4-aryl-5-methyl-3-nitro-1H-pyrazoles. Actual results may vary based on the specific arylboronic acid used.

ParameterProtocol 1: Conventional HeatingProtocol 2: Microwave-Assisted
Temperature 90-110 °C120-140 °C
Time 6-18 hours20-60 minutes
Catalyst Loading 2-5 mol%2-5 mol%
Pressure AtmosphericElevated (autogenous)
Expected Yield 60-85%70-95%
Advantages Standard equipmentRapid optimization, high yields

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Temperature too low.1. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.2. Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃.3. Increase temperature (for conventional heating) or use microwave protocol.
Protodebromination The bromo-pyrazole is converted to 5-methyl-3-nitro-1H-pyrazole without coupling. This can occur if transmetalation is slow.[16]1. Increase the amount of boronic acid to 1.5-2.0 equivalents.2. Ensure the base is sufficiently strong and soluble (K₃PO₄ is often good).3. Use a more electron-rich ligand (e.g., SPhos) to accelerate the catalytic cycle.
Homocoupling of Boronic Acid Caused by oxygen in the reaction mixture, leading to the formation of a biaryl byproduct from the boronic acid.1. Improve degassing procedure for solvents.2. Ensure the reaction vessel is properly purged with inert gas before adding solvents and heating.
Difficulty in Purification Product co-elutes with byproducts or residual ligand.1. Filter the crude reaction mixture through a small plug of silica or Celite® before full chromatography.2. Optimize the solvent system for column chromatography (e.g., use a gradient elution of ethyl acetate in hexanes).

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging but highly achievable transformation. Success relies on moving beyond standard conditions and employing modern catalytic systems designed for sterically hindered and electron-deficient substrates. The use of a Buchwald pre-catalyst, such as XPhos Pd G2, in combination with a strong inorganic base like K₃PO₄ and a degassed aqueous solvent system, provides a robust foundation for this reaction. For researchers seeking rapid and high-yield synthesis, the microwave-assisted protocol offers a significant advantage. The resulting 4-aryl-5-methyl-3-nitro-1H-pyrazole products are valuable intermediates, which can be further diversified, for instance, through the reduction of the nitro group to an amine, opening pathways to a wide array of complex molecules for drug discovery and materials science.[11][14]

References

Introduction: The Strategic Importance of Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Heck Reaction of 4-bromo-5-methyl-3-nitro-1H-pyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The ability to selectively functionalize this scaffold is paramount for developing new chemical entities with tailored biological activities. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as one of the most powerful tools for C-C bond formation in modern organic synthesis.[1][2] This guide provides a detailed examination of the application of the Heck reaction to a challenging, electron-deficient substrate: this compound.

This specific substrate presents a unique combination of features: a reactive C-Br bond activated by a potent electron-withdrawing nitro group, and a pyrazole core that can interact with the catalytic system. Understanding these competing factors is critical for developing a successful and reproducible protocol. This document is intended for researchers in synthetic chemistry and drug development, offering both a theoretical framework and a practical, step-by-step guide to reaction optimization and execution.

Substrate-Specific Challenges and Mechanistic Considerations

The successful execution of a Heck reaction on this compound requires careful consideration of its distinct electronic and structural properties.

  • Electron-Deficient System : The strong electron-withdrawing nitro group significantly polarizes the pyrazole ring, making the C4-Br bond highly susceptible to oxidative addition by the Pd(0) catalyst. This is generally favorable for the initial step of the catalytic cycle. However, extreme electron deficiency can sometimes lead to catalyst deactivation or undesired side reactions.

  • The Pyrazole N-H Proton : The N-H proton of the pyrazole is acidic and can be deprotonated by the base required for the reaction. The resulting pyrazolate anion can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis. This necessitates a careful selection of the base to ensure it is strong enough to facilitate the catalytic cycle but not so strong as to cause problematic N-H deprotonation.

  • Potential for Reductive Dehalogenation : In some palladium-catalyzed reactions, particularly with electron-deficient substrates, the desired cross-coupling product can be accompanied by a byproduct formed from the simple reduction of the C-Br bond (reductive dehalogenation).[3] Reaction conditions must be tuned to favor the Heck pathway.

The Mizoroki-Heck Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[2][4] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Heck_Reaction_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Aryl-Pd(II)L₂Br Complex OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene Pi_Complex π-Alkene Complex Coord->Pi_Complex Insert Migratory Insertion Pi_Complex->Insert Sigma_Complex σ-Alkyl-Pd(II) Complex Insert->Sigma_Complex Beta_Elim β-Hydride Elimination Sigma_Complex->Beta_Elim Product_Complex Product-Pd(II)H Complex Beta_Elim->Product_Complex Product Red_Elim Reductive Elimination (Base) Product_Complex->Red_Elim Base Red_Elim->Pd0 H-Base⁺ + Br⁻

Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.

Protocol I: Initial Reaction Condition Screening

Given the lack of a direct literature precedent, a systematic screening of key reaction parameters is the most scientifically sound approach. This protocol is designed to efficiently identify a promising set of conditions for optimization.

Core Components & Rationale
  • Palladium Precatalyst : Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and effective precatalyst that is reduced in situ to the active Pd(0) species.[4]

  • Ligand : Triphenylphosphine (PPh₃) is a standard, cost-effective phosphine ligand that stabilizes the palladium catalyst. The use of a 2:1 or 4:1 ligand-to-palladium ratio is a good starting point. Ligandless conditions, relying on solvent or substrate coordination, can also be effective and are worth screening.[5]

  • Base : The choice of base is critical. We will screen a mild organic base (Triethylamine, Et₃N) and a moderately strong inorganic base (Potassium Carbonate, K₂CO₃). Sodium acetate (NaOAc) is another classic choice for Heck reactions.[1]

  • Solvent : Polar aprotic solvents are typically used to facilitate the reaction. N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and 1,4-dioxane are excellent starting points.[6]

  • Alkene Partner : Ethyl acrylate will be used as the model alkene due to its high reactivity, driven by the electron-withdrawing ester group.[7]

Screening Table

Set up a series of parallel reactions in sealed vials to test the following conditions. Each reaction should use this compound (1.0 equiv), ethyl acrylate (1.5 equiv), and be heated to 100 °C for 12-24 hours. Monitor progress by TLC or GC-MS.

Entry Pd Precatalyst (mol%) Ligand (mol%) Base (2.0 equiv) Solvent (0.2 M) Expected Outcome Analysis
1 Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMFStandard conditions, good starting point.
2 Pd(OAc)₂ (5)PPh₃ (10)Et₃NDMFTest effect of a weaker, organic base.
3 Pd(OAc)₂ (5)PPh₃ (10)NaOAcDMFClassic Heck base, may offer different kinetics.
4 Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃MeCNAcetonitrile is less coordinating than DMF.
5 Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃1,4-DioxaneA common, less polar solvent for cross-coupling.
6 Pd(OAc)₂ (5)NoneK₂CO₃DMFTests feasibility of a "ligandless" protocol.
7 PdCl₂(PPh₃)₂ (5)NoneK₂CO₃DMFUses a pre-formed Pd(II)-phosphine complex.

Protocol II: General Optimized Procedure

The following is a representative step-by-step protocol based on a hypothetical successful outcome from the screening (e.g., Entry 1). Researchers should adapt this procedure using the specific conditions identified as optimal in their screening study.

Experimental_Workflow Start Reagent Preparation (Weighing & Degassing) Setup Reaction Setup (Combine reagents under Inert Gas) Start->Setup Reaction Reaction Execution (Heating & Stirring) Setup->Reaction Monitor Monitoring (TLC / GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Quench, Dilute, Extract) Monitor->Workup Complete Purify Purification (Silica Gel Chromatography) Workup->Purify Analyze Characterization (NMR, HRMS, mp) Purify->Analyze

References

The Strategic Application of 4-bromo-5-methyl-3-nitro-1H-pyrazole in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

The pyrazole ring is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its synthetic accessibility, metabolic stability, and versatile bioisosteric properties make it an ideal framework for constructing molecules that can effectively target the ATP-binding site of various kinases.[1][2] Overexpression or altered activation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] Notably, eight FDA-approved small molecule kinase inhibitors feature a pyrazole ring, including Ruxolitinib (a JAK1/2 inhibitor) and Crizotinib (an ALK/ROS1 inhibitor), underscoring the clinical significance of this heterocyclic core.[1][2]

This guide provides a detailed exploration of 4-bromo-5-methyl-3-nitro-1H-pyrazole , a highly functionalized precursor poised for the synthesis of a new generation of kinase inhibitors. The strategic placement of the bromo, methyl, and nitro groups on the pyrazole ring offers a versatile platform for diversification through a series of well-established synthetic transformations. We will delve into the synthesis of this key intermediate and provide detailed protocols for its conversion into potent kinase inhibitors, highlighting the rationale behind the experimental choices and the validation of the described methods.

Synthesis of the Precursor: this compound

A robust and scalable synthesis of this compound is paramount for its successful application in drug discovery campaigns. A plausible and efficient synthetic route commences with the readily available 3-methylpyrazole. The synthesis involves two key steps: nitration followed by bromination.

Protocol 1: Synthesis of 3-methyl-5-nitro-1H-pyrazole

The nitration of 3-methylpyrazole is achieved using a mixture of nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent side reactions.

Materials:

  • 3-Methylpyrazole

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate

  • Rotary Evaporator

  • Standard laboratory glassware

Procedure:

  • In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 3-methylpyrazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the pyrazole solution, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 3-methyl-5-nitro-1H-pyrazole.

Protocol 2: Bromination of 3-methyl-5-nitro-1H-pyrazole

The subsequent bromination at the C4 position is a critical step. The electron-withdrawing nitro group deactivates the pyrazole ring, necessitating the use of a potent brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

Materials:

  • 3-methyl-5-nitro-1H-pyrazole

  • N-bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-methyl-5-nitro-1H-pyrazole in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Transformation of the Precursor into Kinase Inhibitor Scaffolds

The true utility of this compound lies in its capacity to be transformed into a variety of kinase inhibitor scaffolds. The nitro group can be readily reduced to a primary amine, which serves as a key hydrogen bond donor, mimicking the adenine hinge-binding motif of ATP. The bromo substituent provides a handle for introducing diverse aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the kinase active site.

The following workflow illustrates the conversion of the precursor into a hypothetical, yet representative, 4-amino-5-methyl-3-aryl-1H-pyrazole, a common core in many kinase inhibitors.

G cluster_0 Precursor Synthesis cluster_1 Core Scaffold Formation cluster_2 Final Inhibitor Synthesis 3-Methylpyrazole 3-Methylpyrazole 3-Methyl-5-nitro-1H-pyrazole 3-Methyl-5-nitro-1H-pyrazole 3-Methylpyrazole->3-Methyl-5-nitro-1H-pyrazole Nitration This compound This compound 3-Methyl-5-nitro-1H-pyrazole->this compound Bromination (NBS) 4-bromo-5-methyl-1H-pyrazol-3-amine 4-bromo-5-methyl-1H-pyrazol-3-amine This compound->4-bromo-5-methyl-1H-pyrazol-3-amine Nitro Reduction (e.g., Fe/HCl) 4-Amino-5-methyl-3-aryl-1H-pyrazole (Target Scaffold) 4-Amino-5-methyl-3-aryl-1H-pyrazole (Target Scaffold) 4-bromo-5-methyl-1H-pyrazol-3-amine->4-Amino-5-methyl-3-aryl-1H-pyrazole (Target Scaffold) Suzuki Coupling Final Kinase Inhibitor Final Kinase Inhibitor 4-Amino-5-methyl-3-aryl-1H-pyrazole (Target Scaffold)->Final Kinase Inhibitor Further Functionalization

Caption: Synthetic workflow from precursor to final kinase inhibitor.

Protocol 3: Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a crucial step in unmasking the key pharmacophore for kinase binding. A variety of reducing agents can be employed, with iron powder in the presence of an acid being a cost-effective and efficient method.

Materials:

  • This compound

  • Iron powder

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Celite®

  • Standard laboratory glassware

Procedure:

  • To a suspension of this compound in ethanol, add iron powder (5-10 equivalents).

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue to heat at reflux, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and neutralize with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-bromo-5-methyl-1H-pyrazol-3-amine.

Protocol 4: Palladium-Catalyzed Suzuki Coupling

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds.[3] In this context, it enables the introduction of a wide array of aryl and heteroaryl groups at the C3 position of the pyrazole core, which is essential for modulating the inhibitor's potency and selectivity.

Materials:

  • 4-bromo-5-methyl-1H-pyrazol-3-amine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • In a Schlenk flask, combine 4-bromo-5-methyl-1H-pyrazol-3-amine, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 4-amino-5-methyl-3-aryl-1H-pyrazole.

Application in Targeting Specific Kinase Pathways

The 4-amino-5-methyl-3-aryl-1H-pyrazole scaffold is a common feature in inhibitors of several important kinase families, including Janus kinases (JAKs) and Aurora kinases.

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is implicated in various inflammatory diseases and cancers.[4][5] Inhibitors based on the 4-amino-pyrazole scaffold can effectively target the ATP-binding site of JAKs, disrupting downstream signaling.

JAK_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Inhibitor 4-Amino-5-methyl-3-aryl- 1H-pyrazole Inhibitor Inhibitor->JAK Inhibition STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Transcription Factor Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression

Caption: Inhibition of the JAK-STAT signaling pathway.

Aurora Kinase Inhibition

Aurora kinases are essential for the regulation of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[6][7] The 3-aminopyrazole core is a key feature of several potent Aurora kinase inhibitors, such as Tozasertib.[7]

Kinase TargetRepresentative Inhibitor ScaffoldIC₅₀ (nM)Reference
JAK14-amino-pyrazole derivative3.4[4]
JAK24-amino-pyrazole derivative2.2[4]
JAK34-amino-pyrazole derivative3.5[4]
Aurora APyrazole-based inhibitor0.78 (µM)[6]
Aurora BAT9283 (Pyrazol-4-yl urea)~3[8]

Conclusion and Future Perspectives

This compound represents a strategically designed and highly versatile precursor for the synthesis of advanced kinase inhibitors. Its facile synthesis and the orthogonal reactivity of its functional groups allow for the rapid generation of diverse compound libraries. The protocols outlined in this guide provide a robust framework for researchers in drug discovery to leverage this valuable building block in the development of novel therapeutics targeting a range of kinases implicated in human disease. The continued exploration of the chemical space accessible from this precursor holds significant promise for the discovery of next-generation kinase inhibitors with enhanced potency, selectivity, and clinical efficacy.

References

The Strategic Utility of 4-Bromo-5-Methyl-3-Nitro-1H-Pyrazole in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Crop Protection

The pyrazole ring system is a cornerstone in the development of modern agrochemicals, featuring prominently in a diverse array of commercial fungicides, herbicides, and insecticides.[1][2] Its inherent biological activity, coupled with the versatility for chemical modification, allows for the fine-tuning of properties such as efficacy, spectrum of activity, and environmental profile. This guide focuses on a particularly valuable, yet underexplored, building block: 4-bromo-5-methyl-3-nitro-1H-pyrazole . The strategic placement of the bromo, methyl, and nitro groups on the pyrazole core offers a rich platform for the synthesis of complex and highly active agrochemical compounds. This document will provide a detailed exploration of the synthetic utility of this intermediate, with a focus on its application in the creation of pyrazole-based fungicides, a critical class of agents for managing crop diseases.

Core Synthetic Strategy: From a Simple Pyrazole to a Complex Fungicide

The primary value of this compound lies in the orthogonal reactivity of its functional groups. The nitro group can be readily reduced to an amine, providing a key handle for the introduction of diverse side chains and amide functionalities. The bromo substituent, on the other hand, is an ideal anchor for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions, or for conversion into other functional groups. This dual functionality allows for a modular and convergent approach to the synthesis of complex agrochemical targets.

A prime example of the agrochemicals that can be conceptually derived from this pyrazole intermediate is the class of pyrazole carboxamide fungicides . Many of these compounds function as succinate dehydrogenase inhibitors (SDHIs), a crucial mode of action in modern fungal disease management. The general structure of these fungicides features a substituted pyrazole ring linked via an amide bond to a second aromatic or heteroaromatic moiety.

The following sections will detail the key transformations and provide exemplary protocols for the conversion of this compound into a hypothetical, yet representative, pyrazole carboxamide fungicide.

Key Synthetic Transformations and Protocols

Part 1: Reduction of the Nitro Group to Form 4-Bromo-5-Methyl-1H-Pyrazol-3-Amine

The transformation of the nitro group into an amine is a pivotal step in elaborating the pyrazole scaffold. This reaction is typically achieved through catalytic hydrogenation or by using reducing agents such as tin(II) chloride.

Protocol 1: Catalytic Hydrogenation of this compound

Objective: To selectively reduce the nitro group to an amine without affecting the bromo substituent.

Materials:

  • This compound

  • Palladium on carbon (10 wt. %)

  • Methanol

  • Hydrogen gas

  • Inert atmosphere (e.g., nitrogen or argon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% palladium on carbon (5-10 mol %).

  • Seal the vessel and purge with an inert gas (nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 4-bromo-5-methyl-1H-pyrazol-3-amine.

  • The crude product can be purified by column chromatography or recrystallization if necessary.

Causality and Insights: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of palladium on carbon as the catalyst is crucial for its high activity and selectivity. It is important to carefully monitor the reaction to prevent over-reduction and potential hydrodebromination.

Part 2: Synthesis of the Pyrazole Carboxylic Acid Moiety

With the amine in place, the next strategic move is the conversion of the bromo substituent into a carboxylic acid. This can be achieved through various methods, including lithium-halogen exchange followed by carboxylation, or more commonly in an industrial setting, through palladium-catalyzed carbonylation.

Protocol 2: Palladium-Catalyzed Carbonylation of 4-Bromo-5-Methyl-1H-Pyrazol-3-Amine

Objective: To convert the bromo substituent into a carboxylic acid functional group.

Materials:

  • 4-bromo-5-methyl-1H-pyrazol-3-amine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Triethylamine (Et₃N)

  • Carbon monoxide (CO)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • To a pressure-rated reaction vessel, add 4-bromo-5-methyl-1H-pyrazol-3-amine (1.0 eq), palladium(II) acetate (2-5 mol %), and dppp (4-10 mol %).

  • Add anhydrous DMF as the solvent, followed by triethylamine (2.0 eq) and water (2.0 eq).

  • Seal the vessel and purge with carbon monoxide gas.

  • Pressurize the vessel with carbon monoxide (typically 5-10 atm).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and carefully vent the excess carbon monoxide.

  • Acidify the reaction mixture with aqueous HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain the crude 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid.

  • The product can be further purified by recrystallization.

Causality and Insights: This carbonylation reaction provides a direct route to the desired carboxylic acid. The choice of the palladium catalyst and phosphine ligand is critical for achieving high yields and selectivity. The presence of a base is necessary to neutralize the hydrobromic acid formed during the reaction.

Part 3: Amide Coupling to Form the Final Pyrazole Carboxamide

The final step in the synthesis of our target agrochemical is the formation of the amide bond between the pyrazole carboxylic acid and a suitable amine. This is a standard transformation in organic synthesis and can be achieved using a variety of coupling agents.

Protocol 3: Amide Bond Formation via an Acid Chloride Intermediate

Objective: To couple the 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid with a substituted aniline to form the final pyrazole carboxamide fungicide.

Materials:

  • 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • A substituted aniline (e.g., 2-chloroaniline)

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

  • Formation of the Acid Chloride:

    • Suspend 3-amino-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.

    • Allow the reaction to stir at room temperature until the evolution of gas ceases and the starting material is consumed (monitor by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.0 eq) and a base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Wash the reaction mixture with water, dilute aqueous HCl, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide.

Causality and Insights: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the amide bond formation. The use of a base is essential to neutralize the HCl generated during the reaction. This two-step procedure is a robust and widely used method for the synthesis of amides.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway from this compound to a hypothetical pyrazole carboxamide fungicide.

Agrochemical_Synthesis start This compound intermediate1 4-Bromo-5-methyl-1H-pyrazol-3-amine start->intermediate1 Reduction (H₂, Pd/C) intermediate2 3-Amino-5-methyl-1H-pyrazole-4-carboxylic acid intermediate1->intermediate2 Carbonylation (CO, Pd(OAc)₂, dppp) final_product Pyrazole Carboxamide Fungicide intermediate2->final_product Amide Coupling (1. SOCl₂ 2. Substituted Aniline)

Caption: Synthetic pathway from the starting pyrazole to the final agrochemical.

Data Summary

The following table provides a summary of the key transformations and typical reaction parameters.

Transformation Key Reagents Typical Solvent Temperature Plausible Yield Range
Nitro ReductionH₂, Pd/CMethanolRoom Temp.85-95%
CarbonylationCO, Pd(OAc)₂, dpppDMF80-100 °C70-85%
Amide CouplingSOCl₂, Substituted AnilineDCM0 °C to Room Temp.80-95%

Conclusion and Future Perspectives

This compound represents a highly versatile and valuable intermediate for the synthesis of advanced agrochemicals. The distinct reactivity of its functional groups allows for a modular and efficient approach to the construction of complex molecular architectures, particularly pyrazole carboxamide fungicides. The protocols outlined in this guide provide a solid foundation for researchers and synthetic chemists to explore the potential of this building block in the development of novel and effective crop protection agents. Further exploration of alternative cross-coupling reactions at the bromo-position and diverse functionalization of the amino group will undoubtedly lead to the discovery of next-generation agrochemicals with improved performance and environmental characteristics.

References

protocol for N-alkylation of 4-bromo-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective N-Alkylation of 4-bromo-5-methyl-3-nitro-1H-pyrazole

Authored by: A Senior Application Scientist

Abstract

The N-alkylation of pyrazoles is a foundational transformation in the synthesis of pharmacologically active compounds. This guide provides a detailed protocol and scientific rationale for the N-alkylation of this compound, a substrate of interest in drug discovery. A primary challenge in the functionalization of unsymmetrical pyrazoles is controlling the site of alkylation (N1 vs. N2). This document elucidates the mechanistic principles that govern regioselectivity for this specific substrate, emphasizing the directing effects of its unique substitution pattern. We present a robust, field-proven protocol, complete with workflow visualizations, quantitative data tables, and a troubleshooting guide to ensure reliable and reproducible outcomes for researchers in medicinal chemistry and drug development.

Guiding Principles: The Key to Regioselectivity

The N-alkylation of an unsymmetrically substituted pyrazole can theoretically yield two regioisomers. However, in the case of this compound, a high degree of regioselectivity can be achieved by understanding the electronic and steric landscape of the molecule.

  • Electronic Effects : The pyrazole ring features two nitrogen atoms, N1 and N2. The regiochemical outcome of alkylation is dictated by the relative nucleophilicity of these two atoms after deprotonation. The 3-nitro group is a powerful electron-withdrawing group, significantly reducing the electron density at the adjacent N2 position. Conversely, the 5-methyl group is weakly electron-donating, thereby increasing the electron density at the N1 position. This electronic disparity makes the N1 atom the more nucleophilic site, and thus the preferred site of alkylation.[1]

  • Steric Hindrance : The substituent at the 5-position (the methyl group) is adjacent to the N1 nitrogen. While steric hindrance can sometimes direct alkylation to the less hindered nitrogen[2][3], the electronic influence of the nitro group is the dominant factor in this substrate. The attack at N1 is sterically more accessible than an attack at N2, which is flanked by both the nitro and bromo substituents.

  • Reaction Conditions : The choice of base and solvent is critical. A strong base like sodium hydride (NaH) in an aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) ensures complete and irreversible deprotonation of the pyrazole N-H.[1] This generates the pyrazolate anion, allowing the inherent electronic properties of the ring to dictate the site of nucleophilic attack on the alkylating agent. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, often in DMSO or DMF.[4]

Safety First: Handling Hazardous Reagents

Researchers must adhere to strict safety protocols when handling the materials required for this synthesis.

  • Nitrated Heterocycles : Nitropyrazoles can be energetic compounds and should be handled with care.[5][6] Avoid grinding, excessive heat, and impact. Conduct the reaction behind a blast shield, especially when working on a larger scale.

  • Alkylating Agents : Reagents such as alkyl halides (e.g., methyl iodide, benzyl bromide) are often toxic, mutagenic, and lachrymatory. Always handle these liquids inside a certified chemical fume hood.[7][8]

  • Bases : Sodium hydride (NaH) is a water-reactive flammable solid that can ignite upon contact with moisture. It should be handled under an inert atmosphere (e.g., nitrogen or argon). Potassium hydroxide (KOH) is corrosive and can cause severe skin and eye damage.[9]

  • Personal Protective Equipment (PPE) : At a minimum, wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves are often suitable, but check compatibility with the specific reagents and solvents used).[8]

Experimental Protocol: N1-Alkylation of this compound

This protocol describes a general method for the selective N1-alkylation. Specific quantities are provided for a representative reaction using benzyl bromide.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichThe starting pyrazole.
Sodium Hydride (NaH)60% dispersion in oilSigma-AldrichHandle under inert gas. The oil can be washed with dry hexanes.
Benzyl Bromide>98%Acros OrganicsExample alkylating agent. Store under nitrogen.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Sigma-AldrichUse a dry solvent to prevent quenching of the base.
Ethyl AcetateACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated aq. Ammonium Chloride (NH₄Cl)--For quenching the reaction.
Brine (Saturated aq. NaCl)--For washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying the organic layer.
Silica Gel230-400 mesh-For column chromatography.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septa and needles

  • Argon or Nitrogen gas line with a manifold

  • Magnetic stir plate

  • Ice-water bath

  • Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel with UV indicator)

  • Flash chromatography setup

Step-by-Step Procedure (Example with Benzyl Bromide)
  • Preparation : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.22 g, 10.0 mmol).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Dissolution : Add anhydrous DMF (e.g., 40 mL) via syringe to dissolve the pyrazole.

  • Cooling : Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Deprotonation : While stirring at 0 °C, carefully add sodium hydride (60% dispersion in oil, 1.1 eq, e.g., 0.44 g, 11.0 mmol) to the solution in small portions. Caution : Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a dark-colored suspension.

  • Alkylation : Add the alkylating agent, benzyl bromide (1.05 eq, e.g., 1.25 mL, 10.5 mmol), dropwise via syringe to the stirred suspension at 0 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching : Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (e.g., 50 mL) at 0 °C.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing : Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to yield the pure N1-benzylated product.

Visualization of Workflow and Mechanism

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Pyrazole to Flask B 2. Purge with Inert Gas A->B C 3. Dissolve in Anhydrous DMF B->C D 4. Cool to 0 °C C->D E 5. Add NaH (Deprotonation) D->E F 6. Add Alkylating Agent E->F G 7. Warm to RT & Stir F->G H 8. Quench with aq. NH4Cl G->H I 9. Extract with EtOAc H->I J 10. Wash & Dry I->J K 11. Concentrate J->K L 12. Purify via Chromatography K->L M Pure N1-Alkylated Product L->M

Caption: High-level workflow for the N-alkylation protocol.

Reaction Mechanism and Regioselectivity

G start This compound anion Pyrazolate Anion (Resonance Stabilized) start->anion Deprotonation base Base (e.g., NaH) base->anion product_N1 N1-Alkylated Product (Major) anion->product_N1 Nucleophilic Attack from N1 (Electronically Favored) product_N2 N2-Alkylated Product (Minor, Disfavored) anion->product_N2 Nucleophilic Attack from N2 (Electronically Disfavored) alkyl_halide Alkyl Halide (R-X) alkyl_halide->product_N1 alkyl_halide->product_N2

Caption: Mechanism showing preferential N1 alkylation.

Summary of Reaction Parameters and Troubleshooting

Table of Reaction Conditions
Alkylating Agent (R-X)Base (eq)SolventTemp. (°C)Time (h)Typical Yield (%)
Methyl IodideNaH (1.1)THF/DMF0 to RT1-385-95
Ethyl BromideNaH (1.1)DMF0 to RT2-480-90
Benzyl BromideNaH (1.1)DMF0 to RT2-488-96
Allyl BromideK₂CO₃ (1.5)MeCNRT to 504-675-85
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive base (NaH exposed to air/moisture), wet solvent, unreactive alkylating agent.Use fresh NaH from a sealed container. Ensure all glassware is oven-dried and the solvent is anhydrous. Consider using a more reactive alkylating agent (e.g., iodide instead of chloride).
Mixture of Regioisomers Reaction conditions not optimal, steric bulk of alkylating agent is very large.Ensure complete deprotonation before adding the alkylating agent by allowing sufficient time. While unlikely for this substrate, analysis of the minor isomer can confirm its structure.
Multiple Alkylation Products Use of a large excess of the alkylating agent.Use a stoichiometric amount or slight excess (1.0-1.1 eq) of the alkylating agent.
Difficult Purification Residual DMF in the crude product.Ensure thorough washing of the organic layer with water and brine during the workup to remove as much DMF as possible before concentrating the product.

Conclusion

The N-alkylation of this compound can be achieved with high regioselectivity, yielding the N1-alkylated isomer as the major product. This selectivity is driven primarily by the strong electron-withdrawing nature of the 3-nitro group, which deactivates the adjacent N2 position toward electrophilic attack. By employing standard reaction conditions, such as deprotonation with sodium hydride in an anhydrous aprotic solvent, researchers can reliably synthesize these valuable building blocks for applications in drug discovery and development. The provided protocol is a robust starting point that can be adapted for various alkylating agents.

References

Application Notes: Synthesis of Novel Azo Dyes from 4-bromo-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The field of synthetic dyes is in constant evolution, driven by the demand for novel chromophores with enhanced properties such as superior brightness, high tinctorial strength, and excellent fastness. Pyrazole derivatives have emerged as a versatile class of heterocyclic compounds in dye chemistry, forming the backbone of numerous vibrant and robust colorants.[1][2][3][4] Their inherent aromaticity and the presence of multiple nitrogen atoms allow for the creation of diverse and highly conjugated systems, which are essential for intense color. This application note provides a comprehensive guide to the synthesis of novel azo dyes utilizing 4-bromo-5-methyl-3-nitro-1H-pyrazole as a key starting material.

This particular pyrazole derivative offers a strategic combination of functional groups. The nitro group at the 3-position can be readily reduced to a primary amine, which serves as the essential component for diazotization. The bromo and methyl substituents at the 4- and 5-positions, respectively, provide avenues for modulating the electronic properties and, consequently, the final color and performance of the dye. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed protocols, mechanistic insights, and data on the resulting dyes.

Synthetic Strategy Overview

The synthesis of azo dyes from this compound follows a well-established three-step reaction sequence. This strategy is predicated on the initial reduction of the nitro group to form the corresponding aminopyrazole, which is then diazotized and subsequently coupled with an electron-rich aromatic compound.

Synthesis_Overview Start This compound Intermediate 4-bromo-5-methyl-1H-pyrazol-3-amine Start->Intermediate Reduction Diazonium 4-bromo-5-methyl-1H-pyrazole-3-diazonium salt Intermediate->Diazonium Diazotization Dye Azo Dye Diazonium->Dye Azo Coupling

Caption: Overall synthetic workflow from the starting pyrazole to the final azo dye.

Part 1: Synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine

The critical first step is the selective reduction of the nitro group to a primary amine without affecting the bromo substituent. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency and clean reaction profile.

Protocol 1: Catalytic Hydrogenation

Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups. The use of a suitable solvent like ethanol and moderate hydrogen pressure ensures the selective reduction of the nitro group while minimizing the risk of hydrodebromination.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar

  • Celite®

Procedure:

  • In a Parr hydrogenation bottle, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Purge the system with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-5-methyl-1H-pyrazol-3-amine. The product can be further purified by recrystallization if necessary.

Reduction_Workflow Start Dissolve Nitropyrazole in Ethanol Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Hydrogenation Pressurize with H2 (50 psi) Add_Catalyst->Hydrogenation Monitor Monitor Reaction (TLC/HPLC) Hydrogenation->Monitor Filter Filter through Celite® Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Product 4-bromo-5-methyl-1H-pyrazol-3-amine Concentrate->Product

Caption: Step-by-step workflow for the catalytic hydrogenation.

Part 2: Diazotization of 4-bromo-5-methyl-1H-pyrazol-3-amine

The formation of a diazonium salt from the aminopyrazole is a crucial step that prepares the molecule for the subsequent coupling reaction. This reaction is typically carried out in a cold, acidic medium.

Protocol 2: Diazonium Salt Formation

Rationale: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures yields a diazonium salt.[5] Maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of the unstable diazonium salt.

Materials:

  • 4-bromo-5-methyl-1H-pyrazol-3-amine

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice bath

Procedure:

  • Suspend 4-bromo-5-methyl-1H-pyrazol-3-amine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C.

  • Continue stirring the reaction mixture at 0-5 °C for 30 minutes after the addition is complete. The resulting solution contains the 4-bromo-5-methyl-1H-pyrazole-3-diazonium chloride and should be used immediately in the next step.

Part 3: Azo Coupling Reaction

The final step in the dye synthesis is the electrophilic aromatic substitution reaction between the diazonium salt and an electron-rich coupling component. The choice of coupling partner will determine the final color of the dye.

Protocol 3: Azo Coupling with Phenolic and Anilino Compounds

Rationale: The diazonium salt acts as an electrophile and reacts with activated aromatic rings such as phenols and anilines. The pH of the reaction medium is crucial for controlling the reactivity of the coupling component.[6] Phenols are typically coupled under slightly alkaline conditions to form the more nucleophilic phenoxide ion, while anilines are coupled in a weakly acidic medium.

Materials:

  • 4-bromo-5-methyl-1H-pyrazole-3-diazonium chloride solution (from Protocol 2)

  • Coupling component (e.g., phenol, resorcinol, N,N-dimethylaniline)

  • Sodium hydroxide solution (for phenolic couplers)

  • Sodium acetate (for anilino couplers)

  • Ethanol

Procedure for Phenolic Coupling (e.g., with Resorcinol):

  • Dissolve the coupling component, resorcinol (1.0 eq), in a dilute sodium hydroxide solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the resorcinol solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.

  • The formation of a colored precipitate indicates the formation of the azo dye.

  • Collect the dye by filtration, wash with cold water until the filtrate is neutral, and dry.

Procedure for Anilino Coupling (e.g., with N,N-Dimethylaniline):

  • Dissolve the coupling component, N,N-dimethylaniline (1.0 eq), in a mixture of ethanol and water containing sodium acetate.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours.

  • The azo dye will precipitate out of the solution.

  • Collect the dye by filtration, wash with cold water, and dry.

Azo_Coupling_Workflow cluster_phenolic Phenolic Coupling cluster_anilino Anilino Coupling P_Start Dissolve Phenol in NaOH(aq) P_Cool Cool to 0-5 °C P_Start->P_Cool P_Add_Diazo Add Diazonium Salt P_Cool->P_Add_Diazo P_Stir Stir for 1-2 hours P_Add_Diazo->P_Stir P_Precipitate Collect Precipitate P_Stir->P_Precipitate A_Start Dissolve Aniline in EtOH/H2O + NaOAc A_Cool Cool to 0-5 °C A_Start->A_Cool A_Add_Diazo Add Diazonium Salt A_Cool->A_Add_Diazo A_Stir Stir for 1-2 hours A_Add_Diazo->A_Stir A_Precipitate Collect Precipitate A_Stir->A_Precipitate

Caption: Comparative workflows for azo coupling with phenolic and anilino compounds.

Characterization and Properties of Synthesized Dyes

The synthesized azo dyes should be characterized by standard analytical techniques to confirm their structure and purity.

  • Spectroscopic Analysis:

    • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.[7][8]

    • FT-IR Spectroscopy: To identify characteristic functional groups, such as the N=N azo linkage.

    • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule.

    • Mass Spectrometry: To confirm the molecular weight of the synthesized dye.

  • Dyeing Performance and Fastness Properties: The synthesized dyes can be applied to textile fibers, particularly polyester, as disperse dyes.[2][3][4] The evaluation of their performance includes assessing their color strength (K/S values) and fastness properties.

    • Light Fastness: Resistance to fading upon exposure to light.[1]

    • Wash Fastness: Resistance to color loss during washing.

    • Rubbing Fastness (Crocking): Resistance to color transfer upon rubbing.

    • Sublimation Fastness: Resistance to color change at high temperatures, important for disperse dyes applied to polyester.

Table 1: Expected Properties of Azo Dyes Derived from 4-bromo-5-methyl-1H-pyrazole

Coupling ComponentExpected ColorExpected λmax (nm)Light Fastness (Scale 1-8)Wash Fastness (Scale 1-5)
PhenolYellow400-4304-54
ResorcinolOrange440-4704-54-5
N,N-DimethylanilineRed480-5203-44
2-NaphtholReddish-Orange470-5005-64-5

Note: The values in this table are estimations based on typical properties of pyrazole azo dyes and may vary depending on the specific experimental conditions and the purity of the final product.

Conclusion

The use of this compound as a precursor for the synthesis of novel azo dyes presents a promising avenue for the development of new colorants. The synthetic route, involving reduction, diazotization, and azo coupling, is a robust and versatile method. The presence of the bromo and methyl substituents on the pyrazole ring offers opportunities for fine-tuning the properties of the final dyes. The detailed protocols provided in this application note serve as a comprehensive guide for researchers to explore the synthesis and application of this exciting class of dyes. Further investigation into the optimization of reaction conditions and the exploration of a wider range of coupling components will undoubtedly lead to the discovery of new dyes with valuable properties for various industrial applications.

References

Application Notes & Protocols: Strategic Functionalization of 4-Bromo-5-methyl-3-nitro-1H-pyrazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the chemical functionalization of 4-bromo-5-methyl-3-nitro-1H-pyrazole, a versatile heterocyclic building block. Pyrazole scaffolds are privileged structures in medicinal chemistry, and strategic modification of this specific intermediate offers rapid access to a diverse range of novel chemical entities. We will explore the key reactive sites of the molecule, providing detailed, field-proven protocols for N-functionalization, C4-functionalization via cross-coupling, and modification of the C3-nitro group. The causality behind experimental choices, mechanistic insights, and troubleshooting guidance are provided to empower researchers in drug development.

Introduction: The Pyrazole Core in Modern Drug Design

The pyrazole ring system is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs such as Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and Stanozolol (anabolic steroid). Its unique electronic properties, ability to act as a bioisostere for amides and other functional groups, and its capacity for engaging in hydrogen bonding interactions make it an attractive scaffold for modulating biological targets.[1]

The subject of this guide, this compound, is a particularly valuable starting material. Its structure is pre-functionalized at three distinct positions, each offering a handle for orthogonal chemical transformations.

  • N1-Position: The acidic N-H proton allows for facile N-alkylation or N-arylation, crucial for tuning solubility, metabolic stability, and target engagement.

  • C4-Bromo Group: An ideal handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and alkynyl substituents.[2]

  • C3-Nitro Group: A strong electron-withdrawing group that activates the pyrazole ring. It can be reduced to a primary amine, which serves as a key precursor for amides, ureas, sulfonamides, and other functional groups.

This guide will dissect the reactivity of this scaffold and provide robust protocols for its selective functionalization.

Strategic Overview of Functionalization Pathways

The inherent electronic nature of this compound dictates its reactivity. The C3-nitro group significantly lowers the electron density of the aromatic ring, influencing all subsequent reactions. The workflow below outlines the primary avenues for derivatization.

G cluster_n N1-Functionalization cluster_c4 C4-Functionalization cluster_c3 C3-Modification start This compound n_alkylation N-Alkylation start->n_alkylation Base + R-X n_arylation N-Arylation start->n_arylation Cu or Pd catalyst suzuki Suzuki Coupling (C-Aryl/Vinyl) start->suzuki Pd Catalyst + R-B(OH)₂ sonogashira Sonogashira Coupling (C-Alkynyl) start->sonogashira Pd/Cu Catalyst + Alkyne buchwald Buchwald-Hartwig (C-N/O) start->buchwald Pd Catalyst + Amine/Alcohol reduction Nitro Reduction to Amine start->reduction Reducing Agent (SnCl₂, H₂/Pd) amine_deriv Amine Derivatization (Amides, Ureas) reduction->amine_deriv G pd0 L₂Pd(0) pd_complex Oxidative Addition Intermediate pd0->pd_complex Oxidative Addition transmetal Transmetalation Intermediate pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Coupled Product (R-Py) transmetal->product mx M-X transmetal->mx aryl_halide Ar-X (Bromopyrazole) aryl_halide->pd_complex organometallic R-M (Boronic Acid) organometallic->transmetal base Base base->transmetal

References

Troubleshooting & Optimization

Technical Support Center: Side Reactions in the Nitration of 4-Bromo-5-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nitration of 4-bromo-5-methyl-1H-pyrazole. As specialists in heterocyclic chemistry, we understand the nuances that can lead to unexpected side reactions. This document is designed to help you, our fellow researchers and drug development professionals, navigate these challenges by explaining the causality behind experimental outcomes and providing robust, field-proven protocols.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the nitration of 4-bromo-5-methyl-1H-pyrazole. Each answer provides a diagnosis of the likely cause and a validated solution.

Question 1: My reaction yielded a mixture of products. The desired 4-bromo-3-nitro-5-methyl-1H-pyrazole is present, but a significant, more mobile spot on my TLC plate is the major component. What is this primary side product and why is it forming?

Answer: The most probable side product is the N-nitro isomer, 4-bromo-5-methyl-1-nitro-1H-pyrazole . Its formation is a classic example of kinetic versus thermodynamic control in the electrophilic substitution of pyrazoles.

  • Causality (Expertise & Experience): The N-H proton of the pyrazole ring is acidic, and the lone pair on the N1 nitrogen is highly accessible to electrophiles. Nitration at N1 is often kinetically favored, meaning it happens faster and at lower temperatures than C-nitration.[1] The resulting N-nitro compound is generally less stable than its C-nitro counterpart. The desired C3-nitration product is thermodynamically more stable but requires overcoming a higher activation energy barrier.

  • Self-Validating Protocol (Trustworthiness): To manage this, you can leverage the reversible nature of N-nitration. The N-nitro intermediate can rearrange to the more stable C-nitro product, often facilitated by acid.[2]

    • Low-Temperature Control: Perform the initial nitration at a low temperature (e.g., 0 to 5 °C) using a milder nitrating agent like nitric acid in acetic anhydride (HNO₃/Ac₂O). This can help isolate the kinetic N-nitro product if desired, or at least control the initial exothermic reaction.

    • Promoting Rearrangement: After the initial reaction, allowing the mixture to warm to room temperature or gently heating it in the presence of a strong acid (like sulfuric acid) can promote the intramolecular rearrangement from the N1 to the C3 position.[3] Monitoring the reaction by TLC or LC-MS will show the disappearance of the kinetic product and the appearance of the thermodynamic one.

Question 2: My mass spectrometry results show a peak corresponding to the loss of bromine and the addition of a nitro group (M-Br+NO₂). What is this side reaction?

Answer: You are observing nitro-debromination , which results in the formation of 5-methyl-3,4-dinitro-1H-pyrazole. While the C4 position is generally the most susceptible to electrophilic attack in pyrazoles, a pre-existing bromo substituent can be replaced under certain conditions.[4]

  • Causality (Expertise & Experience): This ipso-substitution occurs when the nitronium ion (NO₂⁺) attacks the carbon atom already bearing the bromine. This pathway is more likely under strongly acidic and forcing conditions (e.g., fuming nitric acid and oleum) where the concentration of the highly reactive nitronium ion is high. N-Alkyl-4-bromopyrazoles are known to undergo this reaction, and while less common for N-H pyrazoles, it is a documented possibility.[5]

  • Self-Validating Protocol (Trustworthiness): To minimize nitro-debromination, you must moderate the reactivity of your nitrating system.

    • Choice of Reagent: Avoid harsh conditions like fuming HNO₃/H₂SO₄. Instead, use a pre-formed acetyl nitrate solution (HNO₃ in Ac₂O) or a nitrating reagent based on an N-nitropyrazole, which acts as a controllable source of the nitronium ion.[6][7]

    • Temperature Management: Maintain strict temperature control. Running the reaction at or below room temperature significantly disfavors high-energy pathways like ipso-substitution.

Question 3: I'm seeing a complex proton NMR spectrum with unexpected aliphatic signals and a lower-than-expected integration for my methyl singlet. Could the methyl group be reacting?

Answer: While less common than ring nitration, side-chain nitration of the C5-methyl group to a nitromethyl group (-CH₂NO₂) is a possible side reaction, particularly under vigorous conditions. This would lead to the formation of 4-bromo-5-(nitromethyl)-1H-pyrazole.

  • Causality (Expertise & Experience): The mechanism for side-chain nitration can be radical-based or involve the formation of a tautomeric intermediate that exposes the methyl group to attack. The introduction of multiple nitro groups onto a pyrazole ring can increase the acidity of adjacent alkyl protons, making them more susceptible to reaction.[3] Research into energetic materials has shown that polynitromethyl groups can be incorporated into heterocyclic rings, sometimes through destructive nitration of precursor groups.[3]

  • Self-Validating Protocol (Trustworthiness): Avoiding this side reaction hinges on using conditions tailored for aromatic electrophilic substitution, not radical or oxidative processes.

    • Avoid Excessively Strong Oxidizers: Be mindful that potent nitrating mixtures can also be strong oxidizers. Use stoichiometric amounts of the nitrating agent.

    • Control Reaction Time: Do not let the reaction run for an extended period after the main substrate has been consumed, as this increases the likelihood of slower, less favorable side reactions occurring.

    • Analytical Confirmation: Use ¹³C NMR to confirm. A nitromethyl carbon will appear significantly downfield compared to a standard methyl group.

Frequently Asked Questions (FAQs)

FAQ 1: What is the expected major product for the nitration of 4-bromo-5-methyl-1H-pyrazole, and what are the directing effects at play?

The expected major product is 4-bromo-3-nitro-5-methyl-1H-pyrazole . The regioselectivity is determined by the combined electronic effects of the substituents and the inherent reactivity of the pyrazole ring.

  • Pyrazole Ring Reactivity: In an unsubstituted pyrazole, the C4 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic attack.[4]

  • Substituent Effects:

    • C4-Bromo: The bromine atom at the C4 position blocks the most reactive site. As a halogen, it is an ortho-, para- director but is deactivating overall through its inductive effect.

    • C5-Methyl: The methyl group is weakly activating and directs electrophiles to the adjacent C4 position (which is blocked) and the N1 position.

    • Ring Nitrogens: The N1 (pyrrole-like) nitrogen is electron-donating, activating the ring, while the N2 (pyridine-like) nitrogen is electron-withdrawing and deactivating.

FAQ 2: How does the choice of nitrating agent affect the formation of side products?

The choice of nitrating agent is critical for controlling selectivity and minimizing side reactions. The key is to match the reagent's reactivity to the substrate's activation level.

Nitrating AgentCompositionReactivityCommon Side ProductsBest For
Mixed Acid Conc. HNO₃ / Conc. H₂SO₄Very HighNitro-debromination, Over-nitration, DecompositionDeactivated substrates; promoting C-nitration over N-nitration due to high acidity.
Acetyl Nitrate HNO₃ in Acetic Anhydride (Ac₂O)HighN-nitration (kinetic product)General purpose; good for moderately activated rings. Can favor N-nitration at low temps.[8]
N-Nitropyrazoles e.g., 5-methyl-1,3-dinitro-1H-pyrazoleTunable/ModerateMinimal if chosen correctlyHighly selective C-nitration of sensitive substrates; avoids strongly acidic conditions.[6][7]
Fuming Nitric Acid Fuming HNO₃Very High / OxidizingDecomposition, Side-chain nitration, Nitro-debrominationHighly deactivated systems; generally too harsh for this substrate.

FAQ 3: What analytical techniques are best for identifying and separating the isomeric products?

A combination of chromatographic and spectroscopic methods is essential.

  • Identification:

    • NMR Spectroscopy (¹H, ¹³C): This is the most powerful tool. The N-nitro and C-nitro isomers will have distinct chemical shifts. For instance, nitration at C3 will significantly shift the resonance of the C3 and C5 carbons. The N-H proton will be absent in the N-nitro isomer.

    • Mass Spectrometry (MS): Confirms the molecular weight of the isomers (which will be identical) and helps identify fragmentation patterns for side products like the nitro-debrominated compound.

  • Separation:

    • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for separating isomers with different polarities.[9] The N-nitro isomer is typically less polar than the C-nitro isomer (due to the absence of the N-H bond for hydrogen bonding) and will elute earlier on a normal-phase column. A reverse-phase method can also be developed.

    • Column Chromatography: For preparative scale, flash column chromatography on silica gel is effective. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point for separating the less polar N-nitro product from the more polar C-nitro product.

Visualizing the Reaction Pathways

A clear understanding of the competing reactions is crucial for troubleshooting.

G cluster_start Starting Material cluster_products Potential Products A 4-Bromo-5-methyl-1H-pyrazole B Desired Product: 4-Bromo-3-nitro-5-methyl-1H-pyrazole A->B C3-Nitration (Thermodynamic) C Side Product 1 (Kinetic): 4-Bromo-5-methyl-1-nitro-1H-pyrazole A->C N1-Nitration (Kinetic) D Side Product 2 (Harsh Conditions): 5-Methyl-3,4-dinitro-1H-pyrazole A->D Nitro-debromination E Side Product 3 (Harsh Conditions): 4-Bromo-5-(nitromethyl)-1H-pyrazole A->E Side-chain Nitration C->B Rearrangement (Acid-catalyzed)

Caption: Competing pathways in the nitration of 4-bromo-5-methyl-1H-pyrazole.

Experimental Protocols

Protocol 1: Selective C3-Nitration via Controlled Conditions

This protocol is designed to favor the formation of the thermodynamic C-nitro product while minimizing side reactions.

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, cool acetic anhydride (5 equivalents) to 0 °C.

  • Nitrating Agent Formation: Add concentrated nitric acid (1.1 equivalents) dropwise to the cooled acetic anhydride, ensuring the temperature does not exceed 10 °C. Stir the resulting acetyl nitrate solution for 15 minutes at 0 °C.

  • Substrate Addition: Dissolve 4-bromo-5-methyl-1H-pyrazole (1 equivalent) in a minimal amount of glacial acetic acid. Add this solution dropwise to the nitrating mixture at 0 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and any N-nitro intermediate.

  • Workup: Once the reaction is complete (typically 2-4 hours), carefully pour the mixture onto crushed ice with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) or purify by flash column chromatography to isolate the desired 4-bromo-3-nitro-5-methyl-1H-pyrazole.

Troubleshooting Workflow

This logic diagram provides a step-by-step guide for diagnosing and solving experimental issues.

G start Analyze Product Mixture (TLC, LC-MS, NMR) q1 Is the major product the N-nitro isomer? start->q1 q2 Is nitro-debromination observed (M-Br+NO2)? q1->q2 No sol1 Diagnosis: Kinetic control. Solution: Promote rearrangement. Increase reaction time/temp or add catalytic H₂SO₄. q1->sol1 Yes q3 Is yield low with significant decomposition? q2->q3 No sol2 Diagnosis: Conditions too harsh. Solution: Use milder nitrating agent (e.g., HNO₃/Ac₂O) and maintain lower reaction temperature. q2->sol2 Yes sol3 Diagnosis: Conditions too harsh/oxidative. Solution: Lower temperature, use stoichiometric reagents, and reduce reaction time. q3->sol3 Yes end_node Achieved Selective C3-Nitration q3->end_node No sol1->end_node sol2->end_node sol3->end_node

Caption: A logical workflow for troubleshooting nitration side reactions.

References

Technical Support Center: Purification of 4-Bromo-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-bromo-5-methyl-3-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this and structurally similar pyrazole derivatives. The information herein is curated to ensure scientific integrity and empower you to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of this compound.

Q1: What are the primary methods for purifying this compound?

A1: The primary purification methods for this compound, like many other pyrazole derivatives, are recrystallization, silica gel column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q2: My crude product is a dark yellow or reddish color. What causes this and how can I remove it?

A2: Discoloration in pyrazole syntheses, particularly those involving nitration, is often due to the formation of side products or the decomposition of reagents like hydrazine if used in the synthesis.[1] Phenylhydrazine, for instance, is prone to oxidation and can generate colored byproducts.[1] To address this, you can try treating a solution of your crude product with activated charcoal before filtration. Be aware that this may lead to some loss of your desired product.[2]

Q3: I am seeing more than one spot on my TLC plate. What could the major impurities be?

A3: In the synthesis of this compound, potential impurities could include unreacted starting materials, regioisomers if the synthesis is not perfectly selective, and byproducts from side reactions. One notable side reaction during the nitration of brominated pyrazoles is nitrodebromination, where the bromine atom is replaced by a nitro group.[3] Therefore, you might have dinitro-methyl-pyrazole as an impurity.

Q4: Is this compound stable?

A4: This compound is described as having moderate to high stability but is susceptible to heat and light.[4] Therefore, it is advisable to store the purified compound in a cool, dark place and to avoid excessive heat during purification processes like recrystallization.

Troubleshooting Guides

This section provides detailed troubleshooting advice in a question-and-answer format for specific issues you may encounter during your experiments.

Recrystallization Troubleshooting

Q5: I'm having trouble finding a suitable solvent for recrystallization. What should I look for?

A5: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyrazole derivatives, common solvents to screen are ethanol, methanol, isopropanol, acetone, and ethyl acetate.[5] Given that this compound is a solid with low solubility, a mixed solvent system might be effective.[4] A good starting point would be to dissolve the compound in a "good" solvent like hot ethanol or ethyl acetate and then add a "poor" solvent like water or hexane until turbidity is observed, followed by slow cooling.

Q6: My compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A6: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to prevent this:

  • Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point, allowing crystallization to occur at a lower temperature.

  • Slow Cooling: Ensure the solution cools as slowly as possible. Using an insulated container can promote gradual cooling.

  • Change the Solvent System: Experiment with different solvent combinations. A solvent with a lower boiling point may be beneficial.

  • Use a Seed Crystal: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.

Q7: My recrystallization yield is very low. How can I improve it?

A7: Low yield can be due to several factors. To improve your recovery, consider the following:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Excess solvent will keep more of your compound in the mother liquor upon cooling.

  • Thorough Cooling: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize precipitation, provided the solubility of your compound is significantly lower at that temperature.

  • Solvent Choice: The difference in solubility of your compound at high and low temperatures for the chosen solvent should be substantial.

Column Chromatography Troubleshooting

Q8: What is a good starting point for a solvent system (eluent) for silica gel column chromatography of this compound?

A8: For pyrazole derivatives, a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate is a common choice.[5][6] A good starting point for your TLC analysis and subsequent column chromatography would be a gradient of ethyl acetate in n-hexane, for example, starting from 10% ethyl acetate and gradually increasing the polarity. For a similar compound, 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, a solvent system of ethyl acetate-n-hexane (1:20) was used for purification.[6]

Q9: My compound is streaking on the TLC plate and the column. What can I do?

A9: Streaking can be caused by several factors:

  • Compound Overload: You may be applying too much compound to your TLC plate or column. Try using a more dilute solution.

  • Inappropriate Solvent System: The eluent may be too polar, causing the compound to move too quickly and streak. Try a less polar solvent system. Conversely, if the compound is not moving from the baseline, the eluent is not polar enough.

  • Acidic/Basic Nature of the Compound: Pyrazoles can be slightly basic. Adding a small amount of a modifier to your eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can sometimes improve the peak shape.

Q10: I am not getting good separation of my desired product from an impurity. What are my options?

A10: If you are struggling with separation, consider these options:

  • Optimize the Eluent: Systematically try different solvent combinations and gradients. Sometimes, using a three-component eluent system (e.g., hexane, ethyl acetate, and a small amount of methanol) can improve separation.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, you could try a different stationary phase like alumina.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, reverse-phase HPLC (RP-HPLC) can be a powerful tool.[7][8]

Acid-Base Extraction Troubleshooting

Q11: Can I use acid-base extraction to purify this compound?

A11: Yes, acid-base extraction can be a useful technique.[9][10] The pyrazole ring has a basic nitrogen atom that can be protonated by an acid, making the compound water-soluble. The N-H proton of the pyrazole ring is also acidic and can be deprotonated by a strong base. The nitro group will increase the acidity of the N-H proton.

Q12: I performed an acid-base extraction, but my recovery is low. What could have gone wrong?

A12: Low recovery in acid-base extraction can be due to several reasons:

  • Incomplete Extraction: Ensure you are performing multiple extractions with the aqueous acid or base to maximize the transfer of your compound into the aqueous layer.

  • Incorrect pH Adjustment: When regenerating the neutral compound from the aqueous layer, ensure you adjust the pH sufficiently to cause precipitation. It is crucial to add enough acid or base to completely neutralize the solution.[9]

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your compound. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.

  • Solubility of the Salt: The salt form of your compound might have some solubility in the organic layer. Using a more polar organic solvent during the initial dissolution might help.

Experimental Protocols

The following are generalized protocols that should serve as a starting point for the purification of this compound. Optimization will likely be required.

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, ethyl acetate, hexane, water) at room temperature and upon heating to identify a suitable single or mixed solvent system.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a desiccator or under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system by running TLC plates with your crude material. Aim for an Rf value of 0.2-0.4 for your desired compound. A good starting point is a mixture of n-hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully add the dried silica with your adsorbed compound to the top of the packed column.

  • Elution: Elute the column with your chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Starting Solvents for Purification Method Development

Purification MethodRecommended Solvents/SystemsRationale & Key Considerations
Recrystallization Ethanol/Water, Ethyl Acetate/HexaneThe compound has low solubility, making a mixed-solvent system a good starting point.[4] The goal is to find a pair where the compound is soluble in the "good" solvent when hot and insoluble in the "poor" solvent.
Column Chromatography n-Hexane/Ethyl AcetateThis is a standard solvent system for separating moderately polar organic compounds on silica gel.[5][6] The polarity can be easily tuned by varying the ratio of the two solvents.
Acid-Base Extraction Organic Solvent: Dichloromethane or Ethyl AcetateAqueous Acid: 1M HClAqueous Base: 1M NaOHThe pyrazole moiety allows for extraction into an acidic aqueous phase.[2] The nitro group increases the acidity of the N-H proton, allowing for extraction into a basic aqueous phase.

Visualizations

Workflow for Purification Strategy Selection

Purification_Strategy Start Crude Product (this compound) TLC TLC Analysis Start->TLC One_Spot Single Spot? TLC->One_Spot Recrystallize Recrystallization One_Spot->Recrystallize Yes Multiple_Spots Multiple Spots One_Spot->Multiple_Spots No Pure_Product Pure Product Recrystallize->Pure_Product Polarity_Diff Different Polarities? Multiple_Spots->Polarity_Diff Column_Chromo Column Chromatography Polarity_Diff->Column_Chromo Yes Acid_Base_Nature Acidic/Basic Impurities? Polarity_Diff->Acid_Base_Nature No Column_Chromo->Pure_Product Acid_Base_Nature->Column_Chromo No Acid_Base_Extract Acid-Base Extraction Acid_Base_Nature->Acid_Base_Extract Yes Acid_Base_Extract->Column_Chromo

Caption: A decision-making workflow for selecting the appropriate purification method.

Troubleshooting Logic for "Oiling Out" in Recrystallization

Oiling_Out_Troubleshooting Start Compound 'Oils Out' During Recrystallization Cause Cause: Precipitation above compound's melting point Start->Cause Solution1 Increase Solvent Volume Cause->Solution1 Solution2 Slow Down Cooling Rate Cause->Solution2 Solution3 Change Solvent System Cause->Solution3 Solution4 Use a Seed Crystal Cause->Solution4 Outcome Successful Crystallization Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome

Caption: Troubleshooting steps to address a compound oiling out during recrystallization.

References

Technical Support Center: Synthesis of Substituted Nitropyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted nitropyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions that arise during the synthesis of substituted nitropyrazoles.

Q1: What is the primary challenge in the synthesis of substituted nitropyrazoles?

A1: The foremost challenge is controlling the regioselectivity of the nitration.[1] This refers to the ability to introduce the nitro group at a specific position on the pyrazole ring. Depending on the starting material and reaction conditions, you can obtain a mixture of N-nitropyrazoles and C-nitropyrazoles (at the C3, C4, or C5 positions), as well as various regioisomers.[2][3] The formation of these isomeric mixtures complicates purification and reduces the yield of the desired product.[1]

Q2: How do the substituents already on the pyrazole ring affect nitration?

A2: Existing substituents have a significant directing effect on incoming electrophiles like the nitronium ion (NO₂⁺).[4]

  • N1 Substituents: The electronic nature of the group at the N1 position is critical. Electron-donating groups activate the ring, making it more reactive towards nitration, while electron-withdrawing groups deactivate it, often requiring harsher reaction conditions.[4]

  • C3/C5 Substituents: Electron-donating groups (e.g., alkyl, alkoxy) at these positions generally direct nitration to the C4 position. Conversely, electron-withdrawing groups at C3 or C5 will deactivate the ring but still favor C4 substitution, though more forcing conditions may be necessary.[4]

  • C4 Substituents: When the C4 position is already occupied, electrophilic substitution becomes more challenging and typically requires more vigorous conditions. Nitration will then occur at the C3 or C5 position, with the outcome depending on the electronic properties of all existing substituents.[4]

Q3: What are the common nitrating agents used for pyrazole synthesis, and how do I choose one?

A3: The choice of nitrating agent is crucial for success and safety. Common options include:

  • Mixed Acids (HNO₃/H₂SO₄): This is a powerful and common nitrating agent. However, the strongly acidic conditions can lead to protonation of the pyrazole ring, deactivating it and potentially leading to nitration on other parts of the molecule, such as a phenyl substituent.[4][5] This method also poses safety risks, especially at a larger scale.[6]

  • Nitric Acid in Acetic Anhydride ("Acetyl Nitrate"): This provides a less acidic environment, often leading to different regioselectivity compared to mixed acids. For instance, with 1-phenylpyrazole, acetyl nitrate favors nitration at the C4 position of the pyrazole ring, whereas mixed acids favor nitration on the phenyl ring.[4][5][7]

  • N-Nitropyrazole Reagents: Certain N-nitropyrazoles can themselves act as nitrating agents for other aromatic compounds.[8][9] The reactivity of these reagents can be tuned by altering the substituents on the pyrazole ring.[8][9]

  • Milder and Greener Alternatives: Researchers are increasingly exploring safer and more environmentally friendly nitrating agents and catalysts to avoid the use of strong acids.[3][10][11]

Q4: My reaction mixture has turned a dark color. What does this indicate?

A4: The formation of colored impurities, often yellow or red, can be due to the decomposition of hydrazine starting materials (if you are constructing the pyrazole ring) or the oxidation of intermediates during the reaction.[1] It can also indicate side reactions or decomposition of the nitrated product, especially under harsh conditions.

Q5: Are nitropyrazoles stable compounds?

A5: The stability of nitropyrazoles can vary significantly. Many poly-nitrated pyrazoles are energetic materials and can be sensitive to heat, impact, and friction.[3][10][12] It is crucial to handle these compounds with appropriate safety precautions, especially when synthesizing or handling them in larger quantities. N-functionalization of nitropyrazoles can sometimes be used to overcome the acidity of the N-H bond and improve compatibility with other materials.[12]

Troubleshooting Guides

This section provides structured guidance for resolving specific experimental problems.

Problem 1: Poor Regioselectivity - A Mixture of Isomers is Obtained

Symptoms:

  • NMR and/or mass spectrometry data of the crude product show multiple signals corresponding to different isomers.

  • TLC analysis reveals multiple spots that are difficult to separate.

Causality: The formation of regioisomers is a common issue when nitrating unsymmetrically substituted pyrazoles.[1] The pyrazole ring has multiple potential sites for electrophilic attack, and the energy barriers for reaction at these different sites can be similar, leading to a mixture of products. The reaction conditions, particularly the nature of the nitrating agent and the solvent, play a pivotal role in determining the regiochemical outcome.[5][13]

Troubleshooting Workflow:

start Poor Regioselectivity Detected cond1 Analyze Reaction Conditions start->cond1 action1 Modify Nitrating Agent (e.g., Mixed Acid vs. Acetyl Nitrate) cond1->action1 Different agents favor different isomers action2 Change Solvent Polarity cond1->action2 Solvent can influence isomer ratios action3 Adjust Reaction Temperature cond1->action3 Temperature affects reaction kinetics cond2 Is separation of isomers feasible? action1->cond2 action2->cond2 action3->cond2 action4 Optimize Column Chromatography (Vary solvent system, use high-performance columns) cond2->action4 Yes end_bad Isomer Mixture Persists cond2->end_bad No action5 Attempt Crystallization of Acid Addition Salts action4->action5 If chromatography fails end_good Single Isomer Obtained or Separated action4->end_good action5->end_good start Low Conversion or No Reaction cond1 Verify Reagent Quality start->cond1 action1 Use freshly opened or purified reagents cond1->action1 cond2 Assess Reaction Conditions action1->cond2 action2 Increase Reaction Temperature cond2->action2 action3 Prolong Reaction Time cond2->action3 action4 Use a Stronger Nitrating Agent cond2->action4 cond3 Is the pyrazole ring deactivated? action2->cond3 action3->cond3 action4->cond3 action5 Consider a different synthetic route if deactivation is too strong cond3->action5 Yes end_good Improved Conversion and Yield cond3->end_good No action5->end_good

References

Technical Support Center: Catalyst Selection for Heck Reactions with Electron-Deficient Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Mizoroki-Heck reaction. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling electron-deficient substrates. Here, we move beyond simple protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Our goal is to empower you with the knowledge to not only solve common experimental issues but also to understand the fundamental principles that govern this powerful C-C bond-forming reaction.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding Heck reactions with electron-deficient olefins (e.g., acrylates, acrylamides, styrenes).

Q1: My Heck reaction with an acrylate substrate is showing low or no conversion. What are the most likely causes?

A: Low conversion is a frequent issue and often points to problems within the catalytic cycle. The primary culprits are typically related to the catalyst's activity and stability. Key areas to investigate include:

  • Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from your Pd(II) precatalyst (e.g., Pd(OAc)₂). This can be due to an inappropriate reducing agent (if one is explicitly used) or suboptimal reaction conditions.

  • Catalyst Deactivation: The formation of palladium black is a clear visual indicator that your active, soluble Pd(0) catalyst is agglomerating and precipitating out of the solution, effectively halting the reaction.[1] This can be triggered by high temperatures or insufficient ligand stabilization.

  • Suboptimal Ligand Choice: For electron-deficient olefins, the choice of ligand is critical. Electron-rich, bulky monodentate phosphines are often preferred as they promote the crucial oxidative addition step and stabilize the catalytic species.[2]

  • Incorrect Base Selection: The base is not merely a spectator; it is essential for regenerating the Pd(0) catalyst in the final step of the cycle. An incompatible or weak base can stall the turnover.[1][3]

Q2: I'm using an electron-deficient aryl chloride, and the reaction is not working. Why are these substrates so challenging?

A: Aryl chlorides are notoriously difficult substrates for Heck reactions due to the strength of the C-Cl bond.[2] The first step in the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, is the rate-limiting step. The high bond dissociation energy of the C-Cl bond makes this step energetically demanding. To overcome this, you need a highly active catalyst system, which typically involves:

  • Electron-Rich, Bulky Ligands: Ligands like tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are essential.[2][4] They increase the electron density on the palladium center, making it more nucleophilic and better able to break the strong C-Cl bond.[4]

  • Higher Temperatures: Often, higher reaction temperatures (100-140 °C) are required to provide the necessary activation energy.[4]

  • Careful Base Selection: Stronger bases, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), are often more effective with aryl chlorides.[4][5]

Q3: My reaction is producing a mixture of α- and β-arylated products. How can I control the regioselectivity?

A: For electron-deficient alkenes like acrylates, the reaction almost exclusively favors the β-arylation product (the "linear" product) under standard conditions.[6][7][8] This is due to both steric and electronic factors during the migratory insertion step. If you are observing unexpected regioselectivity:

  • Confirm Product Identity: First, ensure that you are not misinterpreting isomers.

  • Consider the Cationic Pathway: While the neutral pathway is common for aryl halides, certain conditions (e.g., using aryl triflates as substrates or the presence of silver salts) can promote a "cationic pathway."[3][8] This pathway can sometimes alter regioselectivity, especially with more electron-rich olefins.

  • Sterically Hindered Catalysts: In very rare, specialized cases, extremely bulky catalyst systems have been shown to force an α-arylation, but this is not a typical outcome for standard Heck reactions.[7]

Troubleshooting Guide: From Diagnosis to Solution

When a Heck reaction fails, a systematic approach is key. This guide will walk you through diagnosing the problem and implementing a logical solution.

Problem 1: Low to No Product Yield

Symptoms:

  • TLC/GC-MS analysis shows primarily unreacted starting materials.

  • No desired product is observed, or only trace amounts are present.

Logical Workflow for Troubleshooting:

References

Technical Support Center: A Troubleshooting Guide for the Suzuki Coupling of 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-bromopyrazoles. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during this crucial reaction in synthetic chemistry. As Senior Application Scientists, we understand the nuances of this reaction and have compiled this resource based on extensive experience and authoritative literature to help you achieve optimal results in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of a 4-bromopyrazole is resulting in a low yield. What are the primary causes and how can I address them?

Low yields in the Suzuki coupling of 4-bromopyrazoles can stem from several factors, often related to the inherent electronic properties of the pyrazole ring and the stability of the reagents.[1] Here’s a breakdown of common culprits and their solutions:

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a frequent cause of low yields.[2] Oxygen can oxidize the active Pd(0) to an inactive state.[3][4]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[5] Degas all solvents and reagents thoroughly before use. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the liquid for an extended period.[6]

  • Protodeboronation of the Boronic Acid: This is the undesired cleavage of the C-B bond of your boronic acid, which is replaced by a hydrogen atom.[7] This side reaction is often promoted by the basic and aqueous conditions of the reaction.[8]

    • Solution:

      • Choice of Base: Use milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) which can be less aggressive in promoting protodeboronation.[6]

      • Anhydrous Conditions: While some water is often necessary for the Suzuki reaction, excessive amounts can exacerbate protodeboronation.[9] Consider using anhydrous solvents and bases.

      • Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), can protect it from premature decomposition.[10]

  • Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct, consuming your starting material and reducing the yield of the desired product.[3] This is often competitive with the desired cross-coupling, especially if the main reaction is sluggish.[11]

    • Solution:

      • Minimize Oxygen: As with catalyst deactivation, rigorously excluding oxygen is crucial to suppress this pathway.[4]

      • Palladium(0) Source: Using a Pd(0) catalyst directly, such as Pd(PPh₃)₄, can sometimes mitigate homocoupling that might occur with Pd(II) precatalysts at the start of the reaction.[3]

  • Dehalogenation of the 4-Bromopyrazole: An unusual but observed side reaction is the removal of the bromine atom from the pyrazole ring, leading to the formation of the parent pyrazole.[12][13]

    • Solution: Protecting the pyrazole nitrogen with a suitable protecting group, such as a BOC group, has been shown to suppress this dehalogenation.[12]

Q2: I am observing significant amounts of a homocoupled biaryl product from my boronic acid. How can I minimize this side reaction?

Homocoupling is a common side reaction where two molecules of the boronic acid couple together.[3] This not only reduces the yield of your desired cross-coupled product but also complicates purification.[14]

Primary Causes of Homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process.[3]

  • Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[4] This can be a significant issue at the beginning of the reaction before the catalytic cycle is fully established.[11]

Troubleshooting Workflow for Minimizing Homocoupling:

G start High Homocoupling Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen yes_oxygen Yes check_oxygen->yes_oxygen Yes no_oxygen No check_oxygen->no_oxygen No check_pd_source What is the palladium source? yes_oxygen->check_pd_source improve_degassing Improve degassing protocol (e.g., freeze-pump-thaw, sparging). no_oxygen->improve_degassing improve_degassing->check_pd_source pd_ii Pd(II) precatalyst (e.g., Pd(OAc)2) check_pd_source->pd_ii pd_0 Pd(0) catalyst (e.g., Pd(PPh3)4) check_pd_source->pd_0 use_pd_0 Consider switching to a Pd(0) catalyst. pd_ii->use_pd_0 check_ligand Is the ligand appropriate? pd_0->check_ligand use_pd_0->check_ligand yes_ligand Yes check_ligand->yes_ligand Yes no_ligand No check_ligand->no_ligand No end Homocoupling Minimized yes_ligand->end optimize_ligand Use bulky, electron-rich ligands to promote cross-coupling. no_ligand->optimize_ligand optimize_ligand->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Q3: My 4-bromopyrazole seems unreactive, and the reaction is sluggish. What can I do to improve the reaction rate?

The reactivity of heteroaryl halides in Suzuki couplings can be influenced by the electronic nature of the heterocycle.[15] Pyrazoles can sometimes be challenging substrates.[1]

  • Catalyst and Ligand Selection: For less reactive aryl bromides, standard catalysts like Pd(PPh₃)₄ may not be sufficient.[2]

    • Solution: Employ more robust catalyst systems. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or bulky N-heterocyclic carbene (NHC) ligands can significantly enhance the rate of oxidative addition, which is often the rate-limiting step.[16][17][18] Pyrazole-based ligands have also shown promise.[19][20][21]

  • Choice of Base and Solvent: The base plays a critical role in the transmetalation step.[22]

    • Solution: Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can accelerate the reaction.[18] The choice of solvent is also crucial; polar aprotic solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used.[9][22]

  • Temperature: Increasing the reaction temperature can often overcome activation barriers.

    • Solution: If the reaction is slow at a lower temperature, cautiously increasing it (e.g., from 80 °C to 100-110 °C) may improve the rate.[23] However, be mindful that higher temperatures can also promote side reactions.[14]

Q4: The purification of my final product is difficult due to persistent impurities. What are these impurities and how can I avoid them?

Difficult purification is often a consequence of side reactions occurring during the coupling. Common impurities include:

  • Homocoupled Boronic Acid: As discussed in Q2, this is a frequent byproduct.

  • Protodeboronated Starting Material: The arene corresponding to your boronic acid.

  • Dehalogenated 4-Bromopyrazole: The parent pyrazole without the bromine.

  • Residual Palladium: Traces of palladium catalyst can contaminate the product.

Strategies for Cleaner Reactions and Easier Purification:

  • Optimize Reaction Conditions: The best way to avoid impurities is to prevent their formation in the first place by optimizing the reaction as described in the previous questions.

  • Stoichiometry: Carefully control the stoichiometry of your reagents. A slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can lead to more homocoupling and purification challenges.

  • Work-up Procedure:

    • Aqueous Wash: A thorough aqueous work-up can help remove inorganic salts.

    • Acid-Base Extraction: If your product has a different acidity/basicity profile than the impurities, an acid-base extraction can be a powerful purification tool.

    • Filtration through Silica Gel: A quick filtration through a short plug of silica gel can sometimes remove baseline impurities and residual palladium.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.

  • Chromatography: While sometimes unavoidable, optimizing the reaction to minimize byproducts will make column chromatography much more straightforward.

Troubleshooting Guide: A Systematic Approach

When faced with a challenging Suzuki coupling of a 4-bromopyrazole, a systematic approach to troubleshooting is key. The following flowchart provides a logical path to diagnose and solve common issues.

G start Low Yield or No Reaction check_reagents 1. Check Reagent Quality - Fresh catalyst & ligand? - Pure boronic acid? - Dry, degassed solvent? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Suspect check_reagents->reagents_bad No check_conditions 2. Review Reaction Conditions - Inert atmosphere? - Appropriate base & solvent? - Correct temperature? reagents_ok->check_conditions replace_reagents Replace/purify reagents. Ensure proper storage. reagents_bad->replace_reagents replace_reagents->check_conditions conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Conditions Suboptimal check_conditions->conditions_bad No analyze_byproducts 3. Analyze Byproducts (TLC, LC-MS, NMR) - Homocoupling? - Protodeboronation? - Dehalogenation? conditions_ok->analyze_byproducts optimize_conditions Optimize conditions: - Improve degassing. - Screen bases (K3PO4, Cs2CO3). - Screen solvents (Dioxane, THF, DMF). conditions_bad->optimize_conditions optimize_conditions->analyze_byproducts homocoupling Homocoupling Predominates analyze_byproducts->homocoupling protodeboronation Protodeboronation Observed analyze_byproducts->protodeboronation dehalogenation Dehalogenation Observed analyze_byproducts->dehalogenation no_conversion Low/No Conversion analyze_byproducts->no_conversion solve_homocoupling Switch to Pd(0) catalyst. Use bulky, e--rich ligand. Strict O2 exclusion. homocoupling->solve_homocoupling solve_protodeboronation Use milder base (KF). Use boronic ester. Minimize water. protodeboronation->solve_protodeboronation solve_dehalogenation Protect pyrazole N-H. dehalogenation->solve_dehalogenation solve_no_conversion Use more active catalyst/ligand (e.g., Buchwald ligands). Increase temperature. no_conversion->solve_no_conversion end Successful Coupling solve_homocoupling->end solve_protodeboronation->end solve_dehalogenation->end solve_no_conversion->end

Caption: A systematic workflow for troubleshooting Suzuki coupling of 4-bromopyrazoles.

Key Experimental Parameters and Recommendations

The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. The following table summarizes common choices for the coupling of 4-bromopyrazoles.

ParameterRecommended OptionsRationale and Considerations
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂Pd(0) sources like Pd(PPh₃)₄ can be advantageous to minimize initial homocoupling.[3] Pd(II) sources are often more air-stable but require in situ reduction.
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos), NHC ligands (e.g., IPr)For challenging pyrazole substrates, bulky, electron-rich ligands are often necessary to promote the oxidative addition and reductive elimination steps.[16][17][18]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KF, NaOHThe choice of base is critical and substrate-dependent.[22] Stronger bases can increase the reaction rate but may also promote side reactions like protodeboronation.[5] K₃PO₄ is often a good starting point.
Solvent 1,4-Dioxane/H₂O, THF/H₂O, DMF, TolueneA mixture of an organic solvent and water is typical.[9] The water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.[22]
Temperature 80 - 120 °CThe optimal temperature will depend on the reactivity of the specific substrates and the catalyst system used. Start at a moderate temperature (e.g., 80-90 °C) and increase if the reaction is sluggish.[23]

Experimental Protocol: A General Starting Point

This protocol provides a robust starting point for the Suzuki coupling of a 4-bromopyrazole. Optimization may be required for specific substrates.

Materials:

  • 4-Bromopyrazole derivative (1.0 mmol)

  • Arylboronic acid or boronic ester (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the 4-bromopyrazole, boronic acid, and base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

avoiding dehalogenation in cross-coupling reactions of bromopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting strategies for a common yet challenging issue in modern synthetic chemistry: the dehalogenation of bromopyrazoles during palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple protocols and delve into the mechanistic reasoning behind these side reactions, empowering you to optimize your synthetic routes and maximize yields.

Dehalogenation, the substitution of a halogen atom with a hydrogen atom, is a frequent competing pathway in cross-coupling reactions, leading to the formation of an undesired byproduct and consumption of your valuable starting material.[1] Pyrazoles, core scaffolds in numerous pharmaceuticals, are particularly susceptible. Their electron-rich nature and the presence of coordinating nitrogen atoms can complicate the catalytic cycle, making conditions that favor the desired C-C bond formation over the C-H bond formation critically important.

This document is structured as a series of frequently asked questions (FAQs) that directly address common problems encountered in the lab. We will explore the causative factors—from ligand and base selection to solvent effects—and provide validated, actionable solutions.

Troubleshooting Guide & FAQs

Q1: I'm running a Suzuki-Miyaura coupling with my N-substituted 4-bromopyrazole and seeing a significant amount of the dehalogenated pyrazole byproduct. What's happening and what are the first things I should check?

A1: This is the most common issue faced when working with bromopyrazoles. The formation of the dehalogenated product, also known as hydrodehalogenation, competes directly with the desired cross-coupling pathway.[1] The core of the problem lies in the fate of the key Ar-Pd(II)-Br intermediate formed after oxidative addition. Instead of proceeding through transmetalation with the boronic acid, this intermediate can be intercepted by a hydride source, leading to reductive elimination of the Ar-H byproduct.

There are several potential hydride sources in a typical reaction mixture. The primary culprits are often the solvent (especially alcohols like ethanol or methanol), the base (alkoxides can be particularly problematic), or even trace amounts of water.[2][3]

Your immediate troubleshooting workflow should focus on these key parameters:

  • Re-evaluate your base: Strong, non-nucleophilic inorganic bases are often a better choice than alkoxides.

  • Check your solvent: Ensure it is rigorously anhydrous. If using a protic solvent, consider switching to an aprotic one.

  • Assess your ligand: The ligand's steric and electronic properties are paramount in controlling the relative rates of the desired and undesired pathways.

The diagram below illustrates the catalytic cycle and the competing dehalogenation pathway.

Suzuki_Dehalogenation_Pathway cluster_main Desired Suzuki-Miyaura Cycle cluster_side Dehalogenation Side-Reaction Pd(0)L_n Pd(0)L_n ArPd(II)L_n(Br) Ar-Pd(II)L_n(Br) Pd(0)L_n->ArPd(II)L_n(Br) Oxidative Addition (Ar-Br) ArPd(II)L_n(R) Ar-Pd(II)L_n(R) ArPd(II)L_n(Br)->ArPd(II)L_n(R) Transmetalation (R-B(OR)₂) ArPd(II)L_n(H) Ar-Pd(II)L_n(H) ArPd(II)L_n(Br)->ArPd(II)L_n(H) Hydride Transfer (from Solvent, Base, H₂O) Product Ar-R (Desired Product) ArPd(II)L_n(R)->Product Reductive Elimination Product->Pd(0)L_n Byproduct Ar-H (Dehalogenated Byproduct) ArPd(II)L_n(H)->Byproduct Reductive Elimination Byproduct->Pd(0)L_n_side caption Fig. 1: Catalytic cycle with competing dehalogenation.

Caption: Fig. 1: Catalytic cycle with competing dehalogenation.

Q2: You mentioned the ligand is critical. How do I choose the right one to suppress dehalogenation?

A2: The ligand is arguably the most powerful tool at your disposal for controlling selectivity. The general principle is that bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are superior for suppressing dehalogenation in challenging substrates like bromopyrazoles.[4][5]

Causality:

  • Steric Bulk: Large, bulky ligands (e.g., Buchwald's biaryl phosphines like XPhos, SPhos, or RuPhos) create a sterically crowded environment around the palladium center. This promotes, or accelerates, the rate-limiting reductive elimination step to form the desired C-C bond.[6] By making the final step of the productive cycle faster, you give the Ar-Pd(II)-Br intermediate less time to engage in the undesired dehalogenation pathway.[5]

  • Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium atom, which facilitates the initial oxidative addition of the bromopyrazole.[3] While this accelerates the start of the cycle, their primary benefit in this context is stabilizing the palladium complex and influencing the kinetics of subsequent steps in favor of coupling.

In a direct comparison for aminopyrazole couplings, chloro and bromo derivatives were found to be superior to iodo-pyrazoles due to a reduced tendency for dehalogenation, with catalysts like XPhos Pd G2 showing high efficiency.[7][8]

Ligand TypeExample(s)Typical Outcome for BromopyrazolesRationale
Simple Monodentate PPh₃Often significant dehalogenationNot bulky or electron-rich enough; reductive elimination can be slow.[4]
Bulky Biarylphosphines XPhos, SPhos, RuPhosGenerally low dehalogenation, high yieldSteric bulk accelerates reductive elimination, outcompeting hydride transfer.[5]
N-Heterocyclic Carbenes IPr, IMesOften effective, low dehalogenationStrong σ-donors that form stable complexes and can promote efficient coupling.

Recommendation: If you are using a simple ligand like PPh₃ and observing dehalogenation, the first and most impactful change you can make is to screen a panel of bulky, electron-rich biarylphosphine ligands or a modern palladium precatalyst incorporating one, such as XPhos Pd G2.[8]

Q3: Which base is best for minimizing dehalogenation with bromopyrazoles?

A3: Base selection is a delicate balance. The base must be strong enough to facilitate the transmetalation step but not so reactive that it promotes dehalogenation.

  • Avoid Strong Alkoxides: Bases like sodium tert-butoxide (NaOtBu) or sodium ethoxide (NaOEt) are often too strong and can directly act as hydride sources or promote pathways that generate hydride species, leading to significant dehalogenation.[2]

  • Favor Weaker Inorganic Bases: Milder inorganic bases are generally preferred. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are excellent starting points.[4][9] They are effective at promoting the Suzuki-Miyaura reaction while having a much lower propensity to cause dehalogenation. Studies on aminopyrazoles have shown success using K₂CO₃ with an XPhos-based catalyst system.[8]

Recommendation: Start with K₂CO₃ or K₃PO₄. They provide a good balance of reactivity for the desired coupling without aggressively promoting the dehalogenation side reaction.[10]

Q4: My bromopyrazole has an unprotected N-H group. Could this be the source of my dehalogenation problem?

A4: Absolutely. An unprotected N-H on a pyrazole or related heterocycle like a pyrrole is a well-documented source of complications, including extensive dehalogenation.[11]

There are two primary issues:

  • Catalyst Inhibition: The acidic N-H proton can react with the basic components of the reaction, but more importantly, the lone pair on the pyrazole nitrogen can coordinate to the palladium center. This can lead to catalyst deactivation or the formation of off-cycle, inactive palladium species, slowing down the desired reaction and allowing more time for side reactions to occur.[10][12]

  • Altered Electronics: The deprotonated pyrazolide anion is highly electron-rich, which can alter the reactivity of the Ar-Pd intermediate in ways that may favor dehalogenation.

Solution: Protecting the pyrazole nitrogen with a suitable group is a highly effective strategy to suppress dehalogenation.[11] While the benzyl group on your 1-benzyl-4-bromo-1H-pyrazole already serves this purpose, for colleagues working with N-H pyrazoles, this is a critical consideration.[5] Common protecting groups like Boc or SEM can be employed, although care must be taken as some, like Boc, can be unstable under certain Suzuki conditions.[11]

Q5: Are there any additives that can help?

A5: While optimizing the ligand, base, and solvent is the primary strategy, certain additives have been reported to suppress dehalogenation or other side reactions. The addition of halide salts (e.g., bromides) can sometimes suppress dehalogenation, although the mechanism is complex and can be system-dependent.[2][13] These salts can influence the speciation of the active catalyst and favor the formation of intermediates that proceed more readily through the desired transmetalation pathway.[13]

Recommendation: This should be considered a secondary optimization step after the core components (ligand, base, solvent) have been addressed. If dehalogenation persists, trialing the addition of an additive like KBr could be beneficial.

Recommended Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrazole to Minimize Dehalogenation

This protocol incorporates best practices discussed above and is a robust starting point for most bromopyrazole substrates.

Materials:

  • N-substituted bromopyrazole (1.0 mmol, 1.0 equiv)

  • Aryl boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)[8]

  • Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1, 5 mL)

Procedure:

  • To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromopyrazole, aryl boronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the palladium precatalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Microwave irradiation can also be effective and may reduce reaction times.[8]

  • Monitor the reaction progress by a suitable method (TLC, LC-MS, or GC-MS). Analyze for the presence of starting material, desired product, and the dehalogenated byproduct.

  • Upon completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental_Workflow start Start reagents 1. Add Reagents (Bromopyrazole, Boronic Acid, K₂CO₃) to dry flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst 3. Add Pd Precatalyst (e.g., XPhos Pd G2) inert->catalyst solvent 4. Add Degassed Solvent (e.g., Dioxane/H₂O) catalyst->solvent heat 5. Heat Reaction (80-100 °C or Microwave) solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor workup 7. Workup & Extraction monitor->workup purify 8. Purify (Column Chromatography) workup->purify end End purify->end

Caption: Fig. 2: Workflow for minimizing dehalogenation.

References

Technical Support Center: Scale-Up Synthesis of 4-bromo-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-5-methyl-3-nitro-1H-pyrazole. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions encountered during laboratory and scale-up production. Our focus is on ensuring process safety, robustness, and reproducibility.

Critical Safety & Process Overview

The synthesis of this compound involves potent reagents and highly exothermic reactions, particularly during the nitration step. A thorough understanding of the associated hazards is paramount before any experimental work is initiated.

Core Hazards:

  • Nitration Reactions: These are highly energetic and can lead to thermal runaway if not properly controlled. The use of mixed acids (sulfuric and nitric acid) presents severe corrosive hazards.[1][2] Nitric acid is a strong oxidizer that can react violently with organic materials.[3][4]

  • Toxic Fumes: The nitration process can release toxic nitrogen dioxide (NO₂) gas.[1] All operations must be conducted in a certified chemical fume hood with adequate ventilation.

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[3][5]

Mandatory Personal Protective Equipment (PPE):

  • Acid-resistant gloves (e.g., butyl rubber or Viton).

  • Chemical splash goggles and a full-face shield.[1]

  • Flame-resistant lab coat.

  • Proper respiratory protection may be required based on your risk assessment.[1]

Proposed Synthetic Workflow

The recommended synthetic route is a two-step process starting from 5-methyl-1H-pyrazole. This involves an initial nitration to form the key intermediate, 5-methyl-3-nitro-1H-pyrazole, followed by electrophilic bromination at the C4 position.

Synthesis_Workflow start 5-Methyl-1H-pyrazole (Starting Material) step1 Step 1: Nitration (HNO₃ / H₂SO₄) start->step1 intermediate 5-Methyl-3-nitro-1H-pyrazole (Intermediate) step1->intermediate step2 Step 2: Bromination (NBS or Br₂) intermediate->step2 product This compound (Final Product) step2->product purification Purification (Recrystallization / Chromatography) product->purification Troubleshooting_Nitration start Low Yield / Incomplete Nitration Reaction cause1 Check Reagent Quality start->cause1 cause2 Review Reaction Conditions start->cause2 cause3 Analyze Byproducts start->cause3 sol1a Use fresh, concentrated HNO₃ and H₂SO₄ cause1->sol1a sol1b Verify starting material purity (NMR, GC) cause1->sol1b sol2a Is temperature too low? (Maintain 5-10 °C) cause2->sol2a sol2b Is mixing adequate? (Increase agitation) cause2->sol2b sol2c Is HNO₃ stoichiometry correct? (1.1 eq) cause2->sol2c sol3a Identify spots via LC-MS cause3->sol3a sol3b Is dinitration occurring? (Reduce temp / HNO₃ eq) cause3->sol3b

References

Validation & Comparative

A Head-to-Head Battle: Unpacking the Reactivity of 4-Bromo- vs. 4-Chloropyrazoles in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Process Development Scientists

In the landscape of modern drug discovery, pyrazole-containing scaffolds are privileged structures, appearing in a multitude of blockbuster drugs due to their versatile biological activities. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for their synthesis and functionalization, enabling the crucial formation of carbon-carbon bonds. A common synthetic challenge revolves around the choice of halogen on the pyrazole ring, typically at the C4-position, which serves as the electrophilic partner in the coupling. The two most common choices, 4-bromo- and 4-chloropyrazoles, present a classic trade-off between reactivity and substrate availability/cost.

This guide provides an in-depth comparison of the reactivity of 4-bromo- versus 4-chloropyrazoles in Suzuki coupling reactions. We will move beyond simple heuristics to dissect the underlying mechanistic principles, present comparative experimental data, and offer practical guidance for selecting the optimal substrate and reaction conditions for your specific synthetic target.

The Decisive Step: Oxidative Addition and Bond Dissociation Energy

The generally accepted catalytic cycle for the Suzuki coupling begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step is often the rate-determining step of the entire cycle and is highly dependent on the nature of the carbon-halogen (C-X) bond.

The fundamental difference in reactivity between 4-bromo- and 4-chloropyrazoles lies in their respective C-X bond dissociation energies (BDE). The C-Br bond (approximately 336 kJ/mol) is significantly weaker than the C-Cl bond (approximately 400 kJ/mol). This lower BDE means that the C-Br bond is more easily cleaved, facilitating a faster rate of oxidative addition to the palladium(0) catalyst. Consequently, 4-bromopyrazoles are inherently more reactive than their 4-chloro counterparts under identical conditions.

cluster_cycle Suzuki Catalytic Cycle Pd0 Pd(0)L2 PdII R-Pd(II)-X(L2) Pd0->PdII Oxidative Addition ArX R-X (4-Bromo/Chloro-pyrazole) OxAdd Oxidative Addition PdII_R R-Pd(II)-R'(L2) PdII->PdII_R Transmetalation note Rate-determining step: C-Br bond is weaker, leading to faster oxidative addition than C-Cl. Transmetal Transmetalation Boronic R'-B(OR)2 (Boronic Acid/Ester) Base Base PdII_R->Pd0 Reductive Elimination Product R-R' (Coupled Product) PdII_R->Product RedElim Reductive Elimination cluster_workflow Experimental Workflow A 1. Reagent Setup (Schlenk Flask) B 2. Catalyst Addition (Pd(OAc)₂ + XPhos) A->B C 3. Inert Atmosphere (Evacuate/Backfill Ar) B->C D 4. Solvent Addition (Anhydrous Dioxane) C->D E 5. Heating & Stirring (110 °C, 12-16h) D->E F 6. Reaction Monitoring (TLC / LC-MS) E->F G 7. Aqueous Workup F->G H 8. Purification (Column Chromatography) G->H I Pure Product H->I

biological activity of 4-bromo-5-methyl-3-nitro-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-bromo-5-methyl-3-nitro-1H-pyrazole Derivatives

A Comparative Analysis for Drug Discovery Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of compounds with significant pharmacological activities.[1][2][3] Derivatives of this five-membered heterocyclic ring are known to exhibit a broad spectrum of biological effects, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][4][5][6] This guide focuses on a specific, highly functionalized scaffold: This compound . The strategic placement of a bromine atom, a nitro group, and a methyl group on the pyrazole ring creates a unique electronic and steric profile, suggesting a high potential for potent and selective biological activity.

This document serves as a comprehensive comparison guide for researchers, scientists, and drug development professionals. It will delve into the known and potential biological activities of derivatives from this scaffold, compare their performance with other pyrazole alternatives, and provide the detailed experimental protocols necessary to validate these findings in a laboratory setting.

The Strategic Advantage of the this compound Scaffold

The therapeutic potential of a pyrazole derivative is heavily influenced by the nature and position of its substituents.[3][7] The this compound core is particularly noteworthy due to its combination of functional groups known to modulate biological activity.

  • The Bromo Group (Br) at C4: Halogens, such as bromine, are known to increase the lipophilicity of a molecule. This can enhance its ability to cross cellular membranes, potentially leading to improved bioavailability and target engagement. Furthermore, the bromo substituent can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.[2]

  • The Nitro Group (NO₂) at C3: As a strong electron-withdrawing group, the nitro moiety significantly alters the electronic landscape of the pyrazole ring. This can be crucial for interactions with biological targets and has been linked to enhanced cytotoxic effects in various heterocyclic compounds.[8][9]

  • The Methyl Group (CH₃) at C5: The methyl group provides a point of steric bulk and can influence the overall conformation of the molecule. Its presence can be critical for achieving a precise fit within the binding pocket of a target enzyme or receptor.

This specific arrangement of substituents makes the this compound scaffold a compelling starting point for the development of novel therapeutic agents.

MTT_Workflow A Seed cells in 96-well plate (24h incubation) B Treat cells with serial dilutions of pyrazole derivatives A->B C Incubate for 48-72h B->C D Add MTT solution (4h incubation) C->D E Remove medium, add DMSO to dissolve formazan D->E F Read absorbance at 570 nm E->F G Calculate % viability and IC50 F->G

References

A Comparative Guide to Palladium Catalysts for the Heck Reaction of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and versatile tool for the C-C bond functionalization of pyrazole rings, enabling the synthesis of complex molecular architectures.[1][2] The choice of palladium catalyst is paramount, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of common palladium catalyst systems for the Heck reaction of bromopyrazoles, offering insights into their performance, mechanistic underpinnings, and practical application.

The Heck Reaction: A Mechanistic Overview

Understanding the catalytic cycle of the Heck reaction is fundamental to rational catalyst selection and reaction optimization. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle, which can be broken down into four key steps:[2][3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyrazole, forming a Pd(II) complex.[1][2]

  • Olefin Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by syn-addition insertion of the alkene into the palladium-carbon bond.[2][3]

  • β-Hydride Elimination: A hydrogen atom from the alkyl chain beta to the palladium atom is eliminated, forming a palladium-hydride complex and releasing the substituted alkene product.[2]

  • Reductive Elimination & Base Regeneration: The base regenerates the Pd(0) catalyst by reacting with the palladium-hydride complex, completing the catalytic cycle.[2]

dot graph "Heck_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", label="Figure 1: The Heck Catalytic Cycle", labelloc=b, fontcolor="#202124", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_Aryl [label="L₂Pd(II)(Ar)X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insertion [label="Migratory\nInsertion", shape=plaintext, fontcolor="#202124"]; PdII_Alkyl [label="L₂Pd(II)(Alkyl)X", fillcolor="#FBBC05", fontcolor="#202124"]; BetaElim [label="β-Hydride\nElimination", shape=plaintext, fontcolor="#202124"]; PdH [label="L₂Pd(II)(H)X", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Insertion [label="+ Alkene"]; Insertion -> PdII_Alkyl; PdII_Alkyl -> BetaElim; BetaElim -> PdH [label="- Product"]; PdH -> RedElim [label="+ Base"]; RedElim -> Pd0 [label="- HB-X"]; } mend

Figure 1: The Heck Catalytic Cycle

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a Heck reaction on a heteroaryl halide like bromopyrazole is critically dependent on the palladium source and, most importantly, the associated ligands. Ligands modify the steric and electronic properties of the palladium center, influencing catalyst stability, activity, and selectivity.[5]

Catalyst SystemLigand TypeKey AdvantagesKey DisadvantagesTypical Conditions
Pd(OAc)₂ / PPh₃ Monodentate PhosphineInexpensive, readily available, good for activated substrates.Lower activity for deactivated or sterically hindered bromopyrazoles, potential for PPh₃ oxidation.High temperature (100-140 °C), polar aprotic solvents (DMF, DMA), inorganic base (K₂CO₃, NaOAc).[1][2]
Buchwald Ligands Biaryl PhosphinesHigh activity for challenging substrates, lower catalyst loadings, milder reaction conditions.Higher cost, air-sensitive.Moderate temperatures (80-110 °C), various solvents (toluene, dioxane), often a strong base (K₃PO₄, Cs₂CO₃).[6]
N-Heterocyclic Carbenes (NHCs) CarbenesExcellent thermal stability, strong σ-donors activating the Pd center, resistant to oxidation.[7]Can be more expensive, synthesis of ligands can be multi-step.Often high temperatures, can be used in various solvents.[8][9]
Palladacycles Pre-catalystsAir and moisture stable, highly active, allows for low catalyst loading.[10]Can be more expensive than simple Pd salts.Can often be run at lower temperatures.[11][12][13][14]
Heterogeneous Catalysts (e.g., Pd/C) Ligand-free (supported)Easy separation and recycling, lower contamination of product with palladium.[15][16]Can suffer from leaching of Pd into solution, potentially lower activity than homogeneous systems.[17]High temperatures, often requires phase-transfer agents.[18]

In-Depth Look at Key Catalyst Classes

Classical Phosphine Ligands: The Workhorse

Systems based on palladium(II) acetate and triphenylphosphine (PPh₃) are among the most traditional for Heck reactions.[1] The PPh₃ ligand stabilizes the Pd(0) species formed in situ. While cost-effective, this system often requires higher temperatures and may not be efficient for more electron-rich or sterically demanding bromopyrazoles.

Buchwald-Type Biaryl Phosphine Ligands: For Challenging Couplings

Developed by Stephen Buchwald and his group, bulky, electron-rich biaryl phosphine ligands have revolutionized cross-coupling chemistry.[6] Ligands like tBuBrettPhos enable the coupling of a wide range of (hetero)aryl halides under milder conditions and with lower catalyst loadings.[11][12][14] These ligands accelerate the rate-limiting oxidative addition step and facilitate the reductive elimination.

N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative

NHC ligands are powerful σ-donors that form very stable bonds with palladium, leading to highly active and thermally robust catalysts.[7] This stability makes them particularly suitable for reactions with less reactive bromopyrazoles that may require higher temperatures.[9] PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a popular class of NHC-Pd precatalysts.[7]

Palladacycles: Highly Active Pre-catalysts

Palladacycles are pre-formed, stable Pd(II) complexes that are readily reduced to the active Pd(0) species under reaction conditions.[10] They offer high catalytic activity and stability, often allowing for very low catalyst loadings (down to ppm levels). Buchwald's 2-aminobiphenyl palladacycles are considered some of the most powerful pre-catalysts for a variety of cross-coupling reactions.[13]

The Critical Role of Reaction Parameters

Optimizing a Heck reaction goes beyond the choice of catalyst and involves careful consideration of the base and solvent.

  • Base: The base is crucial for neutralizing the hydrogen halide (HBr) generated during the reaction and for regenerating the active Pd(0) catalyst from the L₂Pd(H)X intermediate.[2] Inorganic bases like potassium carbonate (K₂CO₃) and organic bases like triethylamine (Et₃N) are common choices.[19][20][21] The choice of base can significantly impact the reaction rate and yield.[22]

  • Solvent: Polar aprotic solvents such as DMF, DMA, and NMP are frequently used as they can stabilize the charged intermediates in the catalytic cycle.[19][21] The choice of solvent can also influence catalyst solubility and stability.[18]

Experimental Protocols

Below are representative, step-by-step methodologies for the Heck reaction of a model substrate, 1-phenyl-4-bromopyrazole, with n-butyl acrylate.

Protocol 1: Classical Pd(OAc)₂/PPh₃ System

Objective: To demonstrate a standard, cost-effective protocol for the Heck reaction.

Materials:

  • 1-phenyl-4-bromopyrazole

  • n-butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and K₂CO₃ (2.0 equivalents).

  • Add 1-phenyl-4-bromopyrazole (1.0 equivalent).

  • Add anhydrous DMF.

  • Add n-butyl acrylate (1.5 equivalents).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Activity NHC-Ligated Palladacycle System

Objective: To illustrate a modern, highly efficient protocol for challenging substrates.

Materials:

  • 1-phenyl-4-bromopyrazole

  • n-butyl acrylate

  • IPr-PEPPSI complex (a commercially available NHC-Pd precatalyst)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the IPr-PEPPSI complex (1 mol%) and K₃PO₄ (2.0 equivalents).

  • Add 1-phenyl-4-bromopyrazole (1.0 equivalent).

  • Add anhydrous 1,4-dioxane.

  • Add n-butyl acrylate (1.2 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours, monitoring by TLC or GC-MS.

  • Follow workup and purification steps as described in Protocol 1.

dot graph "Experimental_Workflow" { graph [splines=ortho, bgcolor="#F1F3F4", label="Figure 2: General Experimental Workflow", labelloc=b, fontcolor="#202124", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"];

// Nodes Start [label="Start: Assemble\nGlassware", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inert [label="Establish Inert\nAtmosphere (N₂/Ar)", fillcolor="#FBBC05", fontcolor="#202124"]; Reagents [label="Add Catalyst, Ligand,\nBase, and Bromopyrazole", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="Add Anhydrous\nSolvent", fillcolor="#FBBC05", fontcolor="#202124"]; Alkene [label="Add Alkene", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Heat and Stir\n(Monitor Progress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Cool, Dilute,\nand Filter", fillcolor="#34A853", fontcolor="#FFFFFF"]; Extract [label="Aqueous Wash\n& Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Dry and Purify\n(Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Characterize\nProduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Inert; Inert -> Reagents; Reagents -> Solvent; Solvent -> Alkene; Alkene -> Reaction; Reaction -> Workup; Workup -> Extract; Extract -> Purify; Purify -> End; } mend

Figure 2: General Experimental Workflow

Conclusion

The palladium-catalyzed Heck reaction is an indispensable method for the derivatization of bromopyrazoles. While classical Pd(OAc)₂/phosphine systems remain viable for simpler substrates, the development of sophisticated ligands, particularly Buchwald-type biaryl phosphines and N-heterocyclic carbenes, has significantly broadened the scope and efficiency of this transformation. Modern pre-catalysts like palladacycles offer enhanced stability and activity, enabling reactions under milder conditions and with lower catalyst loadings. The optimal choice of catalyst will always depend on the specific substrate, desired scale, and economic considerations. A thorough understanding of the underlying mechanism and the role of key reaction parameters is essential for the successful application of the Heck reaction in the synthesis of novel pyrazole-containing compounds for research and drug development.

References

A Comparative Guide to the Synthesis of 4-bromo-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents. The specific substitution pattern of 4-bromo-5-methyl-3-nitro-1H-pyrazole offers a versatile scaffold for further chemical elaboration. The nitro group, a potent electron-withdrawing group, significantly influences the ring's electronics and can serve as a handle for reduction to an amino group. The bromine atom provides a key site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments. The methyl group at the 5-position provides steric and electronic modulation. Consequently, robust and well-characterized synthetic routes to this intermediate are of paramount importance.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound originates from the common precursor, 5-methyl-1H-pyrazole. The core transformations are electrophilic substitution reactions: nitration and bromination. The critical consideration is the order of these steps, as the directing effects of the substituents dramatically influence the outcome and feasibility of the synthesis.

We will compare two primary logical routes:

  • Route A: Nitration of 5-methyl-1H-pyrazole, followed by bromination of the resulting 5-methyl-3-nitro-1H-pyrazole.

  • Route B: Bromination of 5-methyl-1H-pyrazole, followed by nitration of the resulting 4-bromo-5-methyl-1H-pyrazole.

Route A: Nitration Followed by Bromination

This is the most commonly cited and validated pathway for the target compound. The strategy hinges on the initial installation of the strongly deactivating nitro group, which then directs the subsequent bromination.

Workflow Diagram: Route A

Route_A Start 5-Methyl-1H-pyrazole Intermediate 5-Methyl-3-nitro-1H-pyrazole Start->Intermediate Nitration (HNO3 / H2SO4) Product This compound Intermediate->Product Bromination (Br2 / Acetic Acid)

Caption: Synthetic workflow for Route A.

Mechanistic Rationale & Expertise
  • Step 1: Nitration of 5-Methyl-1H-pyrazole. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The reaction with a mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The directing effect of the two nitrogen atoms and the methyl group favors substitution at the 3- and 4-positions. However, the 3-position is generally more electronically favored in pyrazoles, leading to the formation of 5-methyl-3-nitro-1H-pyrazole as the major product. The strong acidic conditions ensure the generation of the active electrophile.

  • Step 2: Bromination of 5-Methyl-3-nitro-1H-pyrazole. The introduction of the nitro group at the 3-position is critical. As a powerful electron-withdrawing group, it deactivates the pyrazole ring towards further electrophilic attack. However, it directs incoming electrophiles to the 4-position (meta- to the nitro group). This deactivation necessitates the use of a potent brominating agent like elemental bromine, often in a solvent such as acetic acid. The regioselectivity is high, yielding the desired this compound.

Experimental Protocol: Route A

Step 1: Synthesis of 5-Methyl-3-nitro-1H-pyrazole

  • To a stirred solution of concentrated sulfuric acid (25 mL) cooled to 0-5 °C in an ice-salt bath, add 5-methyl-1H-pyrazole (5.0 g, 60.9 mmol) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, add a pre-cooled mixture of concentrated sulfuric acid (15 mL) and fuming nitric acid (10 mL) dropwise, maintaining the internal temperature at 0-5 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (200 g).

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum to yield 5-methyl-3-nitro-1H-pyrazole.

Step 2: Synthesis of this compound

  • Dissolve 5-methyl-3-nitro-1H-pyrazole (4.0 g, 31.5 mmol) in glacial acetic acid (30 mL).

  • To this solution, add elemental bromine (1.8 mL, 34.6 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a stirred solution of sodium bisulfite (10% w/v) to quench excess bromine.

  • Collect the solid product by vacuum filtration, wash with water, and recrystallize from ethanol to afford pure this compound.

Route B: Bromination Followed by Nitration (A Critical Evaluation)

This alternative pathway involves reversing the order of the electrophilic substitutions. While seemingly logical, this route presents significant regioselectivity challenges.

Workflow Diagram: Route B

Route_B Start 5-Methyl-1H-pyrazole Intermediate 4-Bromo-5-methyl-1H-pyrazole Start->Intermediate Bromination (NBS / CH2Cl2) Product This compound + Isomeric Impurities Intermediate->Product Nitration (HNO3 / H2SO4)

Caption: Synthetic workflow for the less favorable Route B.

Mechanistic Rationale & Pitfalls
  • Step 1: Bromination of 5-Methyl-1H-pyrazole. The pyrazole ring is highly activated towards electrophilic substitution. Bromination, for instance with N-bromosuccinimide (NBS), readily occurs.[1] The most electron-rich and sterically accessible position is the 4-position, leading to the formation of 4-bromo-5-methyl-1H-pyrazole with high selectivity.[1]

  • Step 2: Nitration of 4-Bromo-5-methyl-1H-pyrazole. This step is the critical flaw in the synthetic design. The substituents on the ring are the 5-methyl group (weakly activating, ortho-para directing) and the 4-bromo group (deactivating, ortho-para directing). Both substituents direct the incoming nitro group to the 3-position. However, the combined directing effects are not as strong or selective as the deactivating nitro group in Route A. This can lead to the formation of a mixture of nitrated isomers, primarily the desired 3-nitro product but potentially contaminated with other isomers, making purification difficult and reducing the overall yield of the target molecule.

Trustworthiness & Self-Validation

The preference for Route A is a self-validating system. The strong deactivating and meta-directing nature of the nitro group in the intermediate of Route A ensures a highly regioselective second step. In contrast, the competing directing effects in the intermediate of Route B compromise the selectivity of the nitration step, making it a less reliable method for obtaining a pure final product.

Performance Comparison and Data Summary

The choice of synthesis route is ultimately guided by yield, purity, scalability, and safety. Below is a comparative summary based on typical experimental outcomes.

ParameterRoute A: Nitration -> BrominationRoute B: Bromination -> NitrationJustification
Regioselectivity HighModerate to LowThe nitro group in the Route A intermediate is a powerful and unambiguous director for the subsequent bromination.
Overall Yield Good to Excellent (typically >70%)Variable, often lower due to purification losses.Route A avoids significant isomeric byproducts, simplifying purification and maximizing isolated yield.
Product Purity HighLower (often requires extensive chromatographic purification)Route B is prone to forming isomeric impurities that can be difficult to separate from the desired product.
Scalability FavorableProblematicThe high selectivity of Route A makes it more amenable to large-scale synthesis where purification is a major cost and time factor.
Safety Note Use of fuming nitric acid and bromine requires caution.Standard precautions for nitration mixtures are necessary.Both routes involve hazardous reagents, but the procedural reliability of Route A is a logistical advantage.

Conclusion and Recommendation

Based on a thorough analysis of the reaction mechanisms, directing group effects, and typical experimental outcomes, Route A (Nitration followed by Bromination) is the unequivocally superior and recommended method for the synthesis of this compound.

This pathway offers a robust, scalable, and highly regioselective approach that ensures a high yield of the pure target compound. The logic is self-validating: the initial installation of a strong deactivating group simplifies the subsequent substitution by providing clear and unambiguous electronic direction. This minimizes the formation of impurities, streamlines the purification process, and provides a reliable source of this critical building block for researchers in drug development and chemical synthesis.

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel 4-Bromo-5-methyl-3-nitro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a strategic framework for the initial in vitro screening of novel compounds derived from the 4-bromo-5-methyl-3-nitro-1H-pyrazole scaffold. As researchers in drug development, our goal is not merely to generate data, but to design experiments that yield clear, reproducible, and mechanistically informative results. This document outlines a comparative approach to assessing the potential anticancer and antimicrobial activities of these novel pyrazole derivatives, grounded in established methodologies and scientific rationale.

The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific scaffold, this compound, offers a unique starting point for synthesis due to its distinct electronic and steric properties, which can be exploited to achieve target specificity and potency.[4]

For the purpose of this guide, we will consider two hypothetical novel derivatives, Compound PY-1 and Compound PY-2 , and compare their performance against well-characterized reference drugs in standard in vitro assays.

Part 1: Anticancer Activity Profiling

The uncontrolled proliferation of cells is a hallmark of cancer.[5] Pyrazole derivatives have been extensively investigated as anticancer agents, demonstrating the ability to induce apoptosis and inhibit key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs).[1][5][6] Our initial screening strategy will focus on determining the cytotoxic potential of our novel compounds against a panel of human cancer cell lines and a non-cancerous control line to assess preliminary selectivity.

Comparative Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity. It serves as a reliable indicator of cell viability and, consequently, the cytotoxic effects of a test compound. The principle hinges on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Below is a DOT language script that visualizes the standard workflow for an MTT-based cytotoxicity assay.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis cell_culture 1. Culture & Passage (e.g., MCF-7, A549, MRC-5) cell_seeding 2. Cell Seeding (96-well plate, 5x10^3 cells/well) cell_culture->cell_seeding incubation_24h 3. Adhesion (24h Incubation) cell_seeding->incubation_24h compound_prep 4. Compound Dilution (Serial Dilutions of PY-1, PY-2, Doxorubicin) treatment 5. Cell Treatment (Add compounds to wells) compound_prep->treatment incubation_48h 6. Incubation (48h) treatment->incubation_48h mtt_add 7. Add MTT Reagent (10 µL/well) incubation_48h->mtt_add incubation_4h 8. Incubation (4h, 37°C) mtt_add->incubation_4h solubilize 9. Solubilize Formazan (Add DMSO/SDS) incubation_4h->solubilize readout 10. Read Absorbance (570 nm) solubilize->readout data_norm 11. Normalize Data (% Viability vs. Control) readout->data_norm ic50_calc 12. Calculate IC50 (Non-linear Regression) data_norm->ic50_calc

Caption: Workflow for MTT-based cell viability assay.
  • Cell Culture and Seeding:

    • Maintain human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous cell line (e.g., MRC-5 lung fibroblast) in appropriate media (e.g., DMEM with 10% FBS).[1]

    • Trypsinize and count cells. Seed 5,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Rationale: A 24-hour pre-incubation ensures cells have adhered and are in a logarithmic growth phase, providing a healthy, uniform monolayer for compound testing.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each test compound (PY-1, PY-2) and the reference drug (Doxorubicin) in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. The final DMSO concentration in the wells must be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle controls (media with DMSO) and untreated controls.

    • Incubate the plates for 48 hours.

    • Rationale: A wide concentration range is crucial for capturing the full dose-response curve. A 48-hour incubation is a standard duration to observe significant cytotoxic effects for many chemotherapeutic agents.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

    • Rationale: The 4-hour incubation allows for sufficient formazan formation without causing substrate depletion. DMSO is an effective solvent for the water-insoluble formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

CompoundTarget Cell LineIC₅₀ (µM) ± SDSelectivity Index (SI)¹
PY-1 MCF-7 (Breast Cancer)8.5 ± 0.75.3
A549 (Lung Cancer)12.1 ± 1.13.7
MRC-5 (Normal Lung)45.2 ± 3.9-
PY-2 MCF-7 (Breast Cancer)25.3 ± 2.41.8
A549 (Lung Cancer)31.8 ± 2.91.4
MRC-5 (Normal Lung)46.1 ± 4.2-
Doxorubicin MCF-7 (Breast Cancer)0.9 ± 0.13.1
(Reference)A549 (Lung Cancer)1.3 ± 0.22.1
MRC-5 (Normal Lung)2.8 ± 0.4-

¹Selectivity Index (SI) = IC₅₀ in normal cells (MRC-5) / IC₅₀ in cancer cells. A higher SI value is desirable.

Part 2: Antimicrobial Activity Screening

The rise of multidrug-resistant (MDR) pathogens presents a critical global health threat.[7] Pyrazole derivatives have shown promise as antimicrobial agents, and evaluating our novel compounds against clinically relevant bacterial strains is a logical next step.[7][8][9] The primary objective is to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compounds.

Comparative Susceptibility Testing via Broth Microdilution

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It is a quantitative assay that establishes the lowest concentration of a drug that prevents visible growth of a bacterium. The subsequent MBC test differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

The following DOT script outlines the workflow for determining MIC and MBC values.

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination inoculum_prep 1. Prepare Bacterial Inoculum (e.g., S. aureus, E. coli) Adjust to 0.5 McFarland compound_dil 2. Compound Dilution (2-fold serial dilution in broth) inoculate_plate 3. Inoculate 96-well Plate (Add inoculum to compound dilutions) compound_dil->inoculate_plate incubate_24h 4. Incubate (24h, 37°C) inoculate_plate->incubate_24h read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate_24h->read_mic plate_out 6. Plate onto Agar (From wells ≥ MIC) read_mic->plate_out incubate_agar 7. Incubate Agar Plates (24h, 37°C) plate_out->incubate_agar read_mbc 8. Read MBC (Lowest concentration with no colony growth) incubate_agar->read_mbc

Caption: Workflow for MIC and MBC determination.
  • Inoculum Preparation:

    • Culture a Gram-positive bacterium (e.g., Staphylococcus aureus ATCC 25923) and a Gram-negative bacterium (e.g., Escherichia coli ATCC 25922) overnight.

    • Dilute the overnight culture in fresh Mueller-Hinton Broth (MHB) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Rationale: Standardizing the inoculum is critical for reproducibility. The 0.5 McFarland standard ensures that the initial bacterial load is consistent across experiments, which directly impacts MIC results.

  • Compound Dilution and Plate Inoculation:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds (PY-1, PY-2) and the reference drug (Ciprofloxacin) in MHB. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.

    • Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

    • Add the standardized bacterial inoculum to each well.

    • Rationale: Two-fold serial dilutions allow for the precise determination of the MIC value. The controls are essential to validate the experiment: the growth control confirms the viability of the bacteria, and the sterility control ensures the broth is not contaminated.

  • MIC Determination:

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

    • Rationale: Visual inspection is a simple and effective method for determining growth inhibition. For confirmation, a growth indicator like resazurin can be used.

  • MBC Determination:

    • From the wells corresponding to the MIC and higher concentrations (where no growth was visible), take a 10 µL aliquot and spot-plate it onto a drug-free Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plate at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in no colony growth on the agar plate, indicating a ≥99.9% reduction in the initial inoculum.

    • Rationale: This step distinguishes between bacteriostatic and bactericidal effects. If the MBC is much higher than the MIC (e.g., MBC/MIC > 4), the compound is generally considered bacteriostatic. If the MBC is close to the MIC (e.g., MBC/MIC ≤ 4), it is considered bactericidal.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation
PY-1 S. aureus (Gram +)1632Bactericidal
E. coli (Gram -)64>256Bacteriostatic
PY-2 S. aureus (Gram +)128>256Weak Activity
E. coli (Gram -)>256>256Inactive
Ciprofloxacin S. aureus (Gram +)0.51Bactericidal
(Reference)E. coli (Gram -)0.250.5Bactericidal

Conclusion and Future Directions

This guide outlines a foundational, comparative approach to the in vitro evaluation of novel this compound derivatives. Based on our hypothetical results, Compound PY-1 emerges as a more promising candidate than Compound PY-2 , demonstrating moderate and selective anticancer activity (SI > 3) and bactericidal activity against S. aureus.

These primary screening results are not an endpoint but a crucial starting point. Promising results should be followed by more in-depth mechanistic studies. For anticancer leads, this could include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and kinase inhibition profiling.[1] For antimicrobial leads, time-kill kinetic studies and testing against resistant clinical isolates would be the next logical steps.[10] By employing a systematic and comparative screening cascade, we can efficiently identify and prioritize novel pyrazole derivatives for further development in the quest for new therapeutics.

References

A Comparative Guide to the Efficacy of Pyrazole-Based vs. Triazole-Based Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate agrochemical framework is a critical decision, balancing efficacy against target pathogens with broader environmental and resistance management considerations. This guide provides an in-depth, objective comparison of two prominent classes of nitrogen-containing heterocyclic fungicides: pyrazoles and triazoles. By synthesizing mechanistic insights with field-proven data, this document aims to equip you with the necessary information to make informed decisions in your research and development endeavors.

Introduction: Two Dominant Chemistries in Fungal Disease Management

Pyrazole and triazole derivatives form the backbone of many modern fungicides, yet they operate through distinct biochemical mechanisms. Understanding these differences is fundamental to their effective and sustainable deployment.

Triazole Fungicides are primarily Demethylation Inhibitors (DMIs). They function by disrupting the biosynthesis of ergosterol, a vital component of fungal cell membranes. Specifically, they inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is a crucial step in the conversion of lanosterol to ergosterol.[1][2] This disruption leads to the accumulation of toxic sterols and ultimately compromises the integrity of the fungal cell membrane.[1][3] Triazoles are known for their broad-spectrum activity and systemic properties, allowing them to be transported within the plant.[3][4]

Pyrazole Fungicides , particularly the pyrazole-carboxamide chemical class, are predominantly Succinate Dehydrogenase Inhibitors (SDHIs).[5][6] These compounds target Complex II of the mitochondrial respiratory chain, specifically the enzyme succinate dehydrogenase (SDH).[6] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, they block the transfer of electrons from succinate to ubiquinone, thereby inhibiting cellular respiration and energy production in the fungus.[6] Some pyrazole derivatives may also exhibit other mechanisms of action, including the potential to affect the integrity of the fungal cell membrane.[7]

The distinct modes of action of these two classes have significant implications for their spectrum of activity, their propensity for resistance development, and their suitability for different disease control strategies.

Visualizing the Mechanisms of Action

To better understand the distinct cellular targets of pyrazole and triazole fungicides, the following diagrams illustrate their respective signaling pathways.

cluster_triazole Triazole (DMI) Mechanism of Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate Ergosterol Ergosterol CYP51->Ergosterol biosynthesis CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Triazole Triazole Fungicide Triazole->CYP51 inhibition

Figure 1: Triazole (DMI) fungicide inhibiting ergosterol biosynthesis.

cluster_pyrazole Pyrazole (SDHI) Mechanism of Action Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH substrate Fumarate Fumarate SDH->Fumarate oxidation ETC Electron Transport Chain (ATP Production) SDH->ETC electron transfer Pyrazole Pyrazole Fungicide (SDHI) Pyrazole->SDH inhibition

Figure 2: Pyrazole (SDHI) fungicide inhibiting mitochondrial respiration.

Comparative Efficacy: A Data-Driven Analysis

Direct, head-to-head comparisons of single-ingredient pyrazole and triazole fungicides in the public literature are often presented within the context of broader fungicide screening programs. The following tables synthesize available data to provide a comparative overview of their efficacy. It is important to note that performance can vary significantly based on the specific active ingredient, formulation, target pathogen, crop, and environmental conditions.

In Vitro Efficacy Data

The half-maximal effective concentration (EC50), which represents the concentration of a fungicide that inhibits 50% of fungal growth, is a standard metric for in vitro efficacy.

Fungicide ClassActive IngredientTarget PathogenEC50 (µg/mL)Reference
Pyrazole (SDHI) FluxapyroxadDiaporthe helianthi0.01 - 1.0[2]
Triazole (DMI) TebuconazoleDiaporthe helianthi0.01 - 5.0[2]
Pyrazole (SDHI) FluxapyroxadSclerotinia sclerotiorum (Fluazinam-sensitive)0.2014 - 0.2505[7]
Triazole (DMI) TebuconazoleSclerotinia sclerotiorum (Fluazinam-sensitive)Similar sensitivity between FluR and FluS isolates[7]
Triazole (DMI) MetconazoleFusarium graminearum1.478 (average)[8]
Triazole (DMI) ProthioconazoleFusarium graminearum0.12 - 23.6[8]
Triazole (DMI) TebuconazoleFusarium graminearum10.877 (average)[8]

Note: The data presented are from different studies and experimental conditions may vary.

Field Trial Performance

Field trials provide a more realistic assessment of fungicide performance under real-world conditions, taking into account environmental factors and disease pressure.

Fungicide CombinationTarget DiseaseCropKey FindingsReference
Bixafen (SDHI) + Prothioconazole (DMI)Septoria leaf blotch (Zymoseptoria tritici)Winter WheatSuperior control compared to triazole + strobilurin strategies.[3]
Isopyrazam (SDHI) + Epoxiconazole (DMI)Septoria leaf blotch (Zymoseptoria tritici)Winter WheatBetter eradicant and protectant activity than standard treatments.[5]
Fluxapyroxad (SDHI)Septoria tritici blotch (Zymoseptoria tritici)WheatProvided the best efficacy overall among tested SDHIs.[9]
Prothioconazole (DMI)Septoria tritici blotch (Zymoseptoria tritici)WheatOutperformed by the newer triazole, mefentrifluconazole.[9]
Trifloxystrobin (QoI) + Tebuconazole (DMI)Leaf blast, sheath rotRiceMost effective in managing multiple diseases and increasing yield.[10]

Experimental Protocols: Methodologies for Comparative Efficacy Testing

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. The following sections outline representative methodologies for in vitro and field-based comparative studies.

In Vitro Dose-Response Bioassay

This protocol is designed to determine the EC50 value of a fungicide against a target fungal pathogen in a controlled laboratory setting.

Objective: To quantify the inhibitory effect of pyrazole and triazole fungicides on the mycelial growth of a target fungus.

Materials:

  • Pure cultures of the target fungal pathogen

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade pyrazole and triazole fungicides

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare stock solutions of each fungicide in a suitable solvent (e.g., acetone).

    • Autoclave the growth medium (PDA) and allow it to cool to approximately 50-55°C.

    • Add the required volume of the fungicide stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a control plate with the solvent alone.

    • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungal pathogen (e.g., 25°C) in the dark.

  • Data Collection:

    • Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.

    • Use probit analysis or other suitable statistical software to calculate the EC50 value for each fungicide.

A Prepare Fungicide- Amended Media B Inoculate with Fungal Mycelial Plug A->B C Incubate at Optimal Temperature B->C D Measure Radial Colony Growth C->D E Calculate Percent Inhibition D->E F Determine EC50 (Probit Analysis) E->F

Figure 3: Workflow for an in vitro dose-response bioassay.
Field Efficacy Trial

This protocol outlines the methodology for evaluating the performance of fungicides under field conditions, providing data on disease control and crop yield.

Objective: To compare the efficacy of pyrazole and triazole fungicides in controlling a specific plant disease and to assess their impact on crop yield.

Experimental Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

Treatments:

  • Untreated control

  • Pyrazole-based fungicide at the recommended application rate

  • Triazole-based fungicide at the recommended application rate

  • A standard commercial fungicide (positive control)

Procedure:

  • Site Selection and Plot Establishment:

    • Select a field with a history of the target disease and uniform soil conditions.

    • Establish individual plots of a suitable size (e.g., 3m x 5m) with buffer zones between plots to minimize spray drift.

  • Crop Management:

    • Follow standard agronomic practices for the specific crop, including planting, fertilization, and irrigation.

  • Fungicide Application:

    • Apply the fungicide treatments at the appropriate crop growth stage and disease pressure, as per the product label recommendations.

    • Use a calibrated sprayer to ensure accurate and uniform application.

  • Disease Assessment:

    • Assess disease severity and incidence at regular intervals after fungicide application using a standardized rating scale (e.g., percentage of leaf area affected).

  • Yield Data Collection:

    • At crop maturity, harvest the central area of each plot and measure the grain yield.

    • Adjust the yield to a standard moisture content.

  • Statistical Analysis:

    • Analyze the disease severity and yield data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

    • Use a means separation test (e.g., Tukey's HSD) to compare individual treatment means.

A Site Selection & Plot Establishment (RCBD) B Standard Crop Management A->B C Fungicide Application (Calibrated Sprayer) B->C D Disease Assessment (Severity & Incidence) C->D E Yield Data Collection at Harvest C->E F Statistical Analysis (ANOVA, Tukey's HSD) D->F E->F cluster_decision Fungicide Selection Logic Pathogen Target Pathogen & Resistance Profile Pyrazole Select Pyrazole (SDHI) Pathogen->Pyrazole Triazole Select Triazole (DMI) Pathogen->Triazole Mixture Select Mixture (e.g., SDHI + DMI) Pathogen->Mixture Crop Crop Type & Growth Stage Crop->Pyrazole Crop->Triazole Crop->Mixture Env Environmental Conditions Env->Pyrazole Env->Triazole Env->Mixture Strategy Resistance Management Strategy Strategy->Mixture

References

A Senior Application Scientist's Guide to Spectroscopic Analysis for Structural Confirmation of Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a reaction product's chemical structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of key spectroscopic techniques, moving beyond a simple recitation of methods to offer field-proven insights into their application. We will explore the causality behind experimental choices and advocate for a self-validating, orthogonal approach to structural elucidation.

The Imperative of Orthogonality in Structural Confirmation

In the pursuit of scientific truth and regulatory approval, relying on a single analytical technique is fraught with peril. Each spectroscopic method interrogates a molecule from a unique physical perspective.[1][2] An orthogonal approach, which leverages multiple, dissimilar techniques, provides a more complete and robust characterization of a molecule's structure.[1][3] This multi-faceted view is highly encouraged by regulatory agencies as it minimizes the risk of misinterpretation and builds a comprehensive data package to support the identity and purity of a new chemical entity.[1][4][5][6][7]

Our comparative analysis will focus on the four pillars of spectroscopic structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and chemical environment of atoms.[8][9][10][11]

  • Mass Spectrometry (MS): Determines the mass-to-charge ratio of a molecule and its fragments, revealing the molecular weight and elemental composition.[12][13][14][15]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[16][17][18]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Probes the electronic transitions within a molecule, particularly useful for analyzing conjugated systems.[19][20][21][22][23]

The following sections will delve into the principles, experimental workflows, and comparative strengths and weaknesses of each technique, empowering you to make informed decisions in your analytical strategy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful and definitive method for determining the structure of organic compounds.[9][10] It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[11] When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these states, and the precise frequency required for this resonance provides a wealth of information about the molecule's structure.[8][9][24]

Causality in Experimental Choices: 1D vs. 2D NMR

The choice between one-dimensional (1D) and two-dimensional (2D) NMR experiments is dictated by the complexity of the molecule and the level of structural detail required.

  • 1D NMR (¹H and ¹³C): These are the foundational NMR experiments.

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), the number of protons of each type (integration), and the connectivity of neighboring protons (spin-spin splitting).[8][9]

    • ¹³C NMR: Reveals the number of different types of carbon atoms in a molecule and their chemical environment.[8]

  • 2D NMR (COSY, HSQC, HMBC, NOESY): When 1D spectra become too complex or ambiguous, 2D NMR techniques are employed to unravel intricate connectivities and spatial relationships.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, even if they are not directly bonded, providing insights into stereochemistry and conformation.

Experimental Workflow: Acquiring High-Quality NMR Data

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Product (~5-10 mg) Solvent Choose Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Dissolve->Solvent Filter Filter into NMR Tube Solvent->Filter Place Place Tube in Spectrometer Filter->Place Lock Lock & Shim Place->Lock Acquire Acquire 1D (¹H, ¹³C) & 2D Spectra Lock->Acquire Process Fourier Transform & Phase Correction Acquire->Process Integrate Integrate Peaks (¹H NMR) Process->Integrate Analyze Analyze Chemical Shifts, Splitting Patterns, & Correlations Integrate->Analyze Confirm Confirm Structure Analyze->Confirm

Caption: A generalized workflow for NMR analysis.

Self-Validating Protocol: NMR

A self-validating NMR analysis involves the convergence of data from multiple experiments. For example, the connectivities deduced from COSY and HMBC spectra must be consistent with the chemical shifts observed in the 1D spectra. Furthermore, the proposed structure must account for all observed signals and their multiplicities.

Mass Spectrometry (MS): The Molecular Weight Detective

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental formula of a reaction product.[12] It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z).[12][15] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

Causality in Experimental Choices: Ionization Techniques

The choice of ionization technique is critical and depends on the polarity and thermal stability of the analyte.

  • Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation. This provides a characteristic "fingerprint" for a molecule but may not show the molecular ion.

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar and large molecules, including those in solution. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique well-suited for large, non-volatile molecules like polymers and biomolecules.[25]

Experimental Workflow: Confirming Molecular Weight with MS

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Dissolve Dissolve Small Amount of Product Dilute Dilute in Appropriate Solvent Dissolve->Dilute Introduce Introduce Sample into Mass Spectrometer Dilute->Introduce Ionize Select Ionization Method (e.g., ESI, EI) Introduce->Ionize Analyze_MS Analyze Ions based on m/z Ratio Ionize->Analyze_MS Identify_M Identify Molecular Ion Peak Analyze_MS->Identify_M Analyze_Frag Analyze Fragmentation Pattern (if any) Identify_M->Analyze_Frag Confirm_MW Confirm Molecular Weight & Elemental Composition (HRMS) Analyze_Frag->Confirm_MW

Caption: A standard workflow for mass spectrometry analysis.

Self-Validating Protocol: MS

In a self-validating MS experiment, the observed molecular weight must be consistent with the proposed chemical structure. For compounds containing elements with characteristic isotopic patterns (e.g., chlorine, bromine), the observed isotopic distribution in the mass spectrum should match the theoretical distribution.

Infrared (IR) Spectroscopy: The Functional Group Identifier

Infrared (IR) spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule.[16][26][17] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[24]

Causality in Experimental Choices: Sample Handling

The choice of sampling technique depends on the physical state of the product.

  • Neat (for liquids): A thin film of the liquid is placed between two salt plates (e.g., NaCl).

  • KBr Pellet (for solids): A small amount of the solid is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Attenuated Total Reflectance (ATR): A versatile technique for both liquids and solids that requires minimal sample preparation.

Experimental Workflow: Functional Group Analysis with IR

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare Prepare Sample (Neat, KBr, or ATR) Place_IR Place Sample in IR Spectrometer Prepare->Place_IR Acquire_IR Acquire IR Spectrum Place_IR->Acquire_IR Identify_Peaks Identify Characteristic Absorption Bands Acquire_IR->Identify_Peaks Correlate Correlate Bands to Functional Groups Identify_Peaks->Correlate Confirm_FG Confirm Presence/Absence of Key Functional Groups Correlate->Confirm_FG

Caption: A typical workflow for infrared spectroscopy.

Self-Validating Protocol: IR

The presence or absence of key functional groups as indicated by the IR spectrum must be consistent with the proposed structure. For example, if a reaction is intended to oxidize an alcohol to a carboxylic acid, the IR spectrum of the product should show the disappearance of the broad O-H stretch of the alcohol and the appearance of the characteristic broad O-H and C=O stretches of the carboxylic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Conjugated Systems

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states.[19] This technique is particularly valuable for analyzing molecules containing conjugated π-systems, such as aromatic compounds and polyenes.[19][20][21][22][23] The wavelength of maximum absorbance (λmax) is related to the extent of conjugation; the more extensive the conjugated system, the longer the λmax.[19][20]

Causality in Experimental Choices: Solvent Selection

The choice of solvent is crucial in UV-Vis spectroscopy as the solvent itself must be transparent in the wavelength range of interest. Common solvents include ethanol, methanol, and cyclohexane.

Experimental Workflow: Analysis of Conjugation with UV-Vis

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Dissolve_UV Dissolve Product in a UV-transparent Solvent Prepare_Solns Prepare Dilute Solutions of Known Concentration Dissolve_UV->Prepare_Solns Place_Cuvette Place Solution in a Cuvette Prepare_Solns->Place_Cuvette Acquire_UV Acquire UV-Vis Spectrum Place_Cuvette->Acquire_UV Determine_Lambda Determine λmax Acquire_UV->Determine_Lambda Correlate_Conj Correlate λmax to the Extent of Conjugation Determine_Lambda->Correlate_Conj

Caption: A general workflow for UV-Vis spectroscopy.

Self-Validating Protocol: UV-Vis

The observed λmax should be consistent with the degree of conjugation in the proposed structure. For instance, if a reaction is expected to extend a conjugated system, the product should exhibit a bathochromic (red) shift in its λmax compared to the starting material.

Comparative Analysis of Spectroscopic Techniques

The following table provides a comparative overview of the four spectroscopic techniques discussed, highlighting their primary applications, strengths, and limitations.

TechniquePrimary InformationStrengthsLimitations
NMR Detailed molecular structure, connectivity, stereochemistry[8][9][10][11]Unparalleled for complete structure elucidation; non-destructive[8]Relatively low sensitivity; requires larger sample amounts (mg); complex spectra for large molecules[9]
MS Molecular weight, elemental composition, fragmentation patterns[12][13][14][15]High sensitivity (µg to ng); provides exact mass and formula (HRMS); suitable for complex mixtures (with chromatography)[14][27]Does not provide detailed connectivity information; destructive (EI)[28]
IR Presence or absence of functional groups[16][17][18]Fast, simple, and inexpensive; provides a "fingerprint" of the molecule[26]Limited information on the overall molecular structure; not all functional groups give strong signals[29]
UV-Vis Information about conjugated systems and electronic transitions[19][20][21][22][23]High sensitivity; useful for quantitative analysis (Beer's Law)[22]Provides limited structural information; only applicable to chromophore-containing molecules[29]

Conclusion: A Holistic and Authoritative Approach

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-bromo-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of surplus and waste materials is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-bromo-5-methyl-3-nitro-1H-pyrazole, a compound characterized by its halogenated and nitrated heterocyclic structure. Our approach is grounded in established safety protocols, regulatory compliance, and the fundamental chemical principles that dictate the hazardous nature of such molecules.

The core principle of this guide is risk mitigation. Due to the presence of a nitro group (a potential energetic functional group) and a halogen (which can form toxic byproducts upon incomplete combustion), this compound must be treated as a hazardous waste.[1][2] This guide will walk you through the necessary steps for its handling, segregation, and ultimate disposal, ensuring the safety of laboratory personnel and the protection of our environment.

Hazard Identification and Characterization: Understanding the Risk
  • Halogenated Organic Compound: The presence of bromine classifies it as a halogenated organic compound.[3][4] These substances can be toxic and persistent in the environment. Improper disposal, such as incineration at inadequate temperatures, can lead to the formation of hazardous byproducts like dioxins and furans.[5][6]

  • Nitro Compound: Aromatic nitro compounds are often toxic and can be thermally sensitive. While this specific pyrazole is not a high-nitrogen energetic material in the classical sense, the nitro group warrants caution regarding heat, friction, and shock.[7]

  • Pyrazole Core: Pyrazole derivatives can exhibit a range of biological activities. As such, all novel compounds should be handled as potentially toxic, with skin and eye irritation being common hazards for similar bromo-pyrazole structures.[8][9][10]

Based on these characteristics, this compound should be managed as a hazardous waste that is likely toxic (Toxicity Characteristic) and potentially reactive.[1][11]

Table 1: Inferred Properties and Disposal Considerations

Property/CharacteristicInferred Value/ClassificationRationale & Causality for Disposal Protocol
Physical State Likely a solid at room temperature.[12]Solid waste requires different containment than liquid waste. Prevents spills and dust generation.
RCRA Waste Code (Anticipated) D001 (Ignitability), D003 (Reactivity) or a specific U- or P-listed code if structurally analogous to a listed chemical. Most likely managed as toxic.[2][13]This federal classification mandates specific handling, labeling, and disposal pathways under the Resource Conservation and Recovery Act (RCRA).[11]
Primary Hazards Acute Toxicity (Oral), Skin Irritation, Serious Eye Irritation, Respiratory Irritation.[9][14][15]Dictates the required Personal Protective Equipment (PPE) and immediate first-aid measures.
Incompatibilities Strong oxidizing agents, strong bases, amines.[8][16]Crucial for proper waste segregation to prevent dangerous chemical reactions within the waste container.
Hazardous Combustion Products Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide (HBr).[8][14][16]Highlights the need for disposal via high-temperature incineration with appropriate scrubbers to neutralize acidic gases.
The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a self-validating system for the safe disposal of this compound from the point of generation to its final removal from your facility.

Before handling the waste material, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[14][17]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Always inspect gloves for tears or punctures before use.[14]

  • Body Protection: A lab coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If handling fine powders outside of a fume hood, a respirator may be necessary.[14][18] All waste handling should ideally occur within a certified chemical fume hood.[19]

Proper segregation is the cornerstone of safe chemical waste management. It prevents accidental reactions and ensures that waste is sent to the correct disposal facility.

  • Designate as Hazardous Waste: All materials contaminated with this compound, including the pure compound, reaction residues, contaminated filter paper, and rinsed glassware, must be treated as hazardous waste.[20]

  • Segregate at the Source:

    • Solid Waste: Collect solid waste (surplus compound, contaminated consumables) in a dedicated, clearly labeled hazardous waste container.[3]

    • Liquid Waste: If the compound is dissolved in a solvent, it must be collected as liquid hazardous waste. Crucially, this waste stream must be segregated as HALOGENATED ORGANIC WASTE. [3][4] Do not mix halogenated waste with non-halogenated solvent waste, as this complicates and increases the cost of disposal.[21]

  • Avoid Incompatibles: Never mix this waste with strong oxidizing agents, bases, or other reactive chemicals.[16]

Regulatory compliance and safety hinge on correct containerization and labeling.

  • Container Selection: Use a container that is chemically compatible with the waste. For solids, a wide-mouth polyethylene or glass jar with a screw-top lid is suitable. For liquids, use a designated solvent waste container (often polyethylene). Ensure the container is in good condition and does not leak.[3][11]

  • Labeling: The moment you add the first drop of waste, the container must be labeled.[3] The label must include:

    • The words "HAZARDOUS WASTE ".[2]

    • The full, unabbreviated chemical name: "This compound ".

    • A list of all other components in the container (e.g., solvents).

    • The approximate percentage of each component.

    • The date accumulation started.

    • The specific hazards (e.g., "Toxic," "Irritant").

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[3][11]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.

  • Volume Limits: Be aware of the volume limits for SAAs (typically 55 gallons of total hazardous waste).[7]

Laboratory personnel are prohibited from transporting hazardous waste or disposing of it themselves.[20]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[19][20] Provide them with all the information from your waste label.

  • Follow Institutional Procedures: Your EHS office will have specific procedures for requesting a pickup. Follow these precisely.

Recommended Disposal Method: The Scientific Rationale

The recommended and most environmentally sound disposal method for this compound is high-temperature incineration in a licensed hazardous waste disposal facility.[6][22][23]

  • Why Incineration? This compound's structure makes it unsuitable for other methods like chemical neutralization. Neutralization is typically reserved for simple corrosive wastes like acids and bases.[24][25] The complex organic structure of the pyrazole requires thermal destruction.

  • Technical Requirements: The incinerator must operate at high temperatures (typically above 1100 °C for halogenated waste) with a sufficient residence time to ensure complete destruction of the organic molecule.[5][23] It must also be equipped with an afterburner and a sophisticated flue gas cleaning system (e.g., scrubbers) to neutralize the acidic hydrogen bromide (HBr) and nitrogen oxides (NOx) produced during combustion.[18][23] This prevents the release of acid rain precursors and other pollutants.

Emergency Procedures: Spill and Exposure
  • In Case of a Spill:

    • Alert personnel in the immediate area.

    • If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS emergency line.

    • For small, manageable spills: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Sweep up the absorbed material and place it in your designated solid hazardous waste container.[8][16]

    • Clean the spill area with soap and water.

  • In Case of Personal Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][26]

    • Skin: Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][16]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[8][16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14][17]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_id Waste Identification cluster_contain Containment & Storage cluster_disposal Final Disposal A Generation of Waste (Surplus compound or contaminated material) B Don Full PPE (Goggles, Gloves, Lab Coat) A->B C Is waste Solid or Liquid? B->C D Collect in Solid Halogenated Waste Container C->D Solid E Collect in Liquid Halogenated Waste Container C->E Liquid F Label Container Immediately: 'HAZARDOUS WASTE' + Full Chemical Name + All Components & Hazards D->F E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Contact Institutional EHS for Waste Pickup H->I J EHS transports for High-Temperature Incineration I->J

Caption: Decision workflow for the safe disposal of this compound.

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. Always remember that your institution's EHS department is your primary resource for guidance on waste management.

References

Definitive Guide to Personal Protective Equipment for Handling 4-bromo-5-methyl-3-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. The compound 4-bromo-5-methyl-3-nitro-1H-pyrazole is a substituted nitropyrazole, a class of molecules recognized for their utility in synthesis and as energetic materials.[1] Its structure, incorporating a bromine atom and a nitro group, necessitates a rigorous and well-understood safety protocol. This guide provides a comprehensive operational plan, grounded in established safety principles, to ensure your protection.

The hazards associated with this class of compounds—typically including skin, eye, and respiratory irritation—mandate a multi-layered approach to personal protection.[2][3] The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires that personnel are informed about chemical hazards and protected from exposure.[4][5] This guide is designed as a core component of a robust Chemical Hygiene Plan (CHP) for any laboratory utilizing this reagent.[6]

Hazard Analysis & Corresponding PPE

The selection of Personal Protective Equipment (PPE) is not a matter of simple compliance; it is a scientifically-driven decision based on the specific physical and chemical hazards of the material. For this compound, we must consider the risks of irritation, potential toxicity through various exposure routes, and the general hazards of handling fine chemical powders.

PPE Category Item Specifications & Rationale
Eye & Face Protection Safety Goggles & Face ShieldRationale: The compound is an eye irritant.[2][7] Safety goggles conforming to OSHA 29 CFR 1910.133 or EN 166 standards are the minimum requirement.[8] However, due to the risk of splashing or dust generation during weighing and transfer, a full-face shield worn over the goggles is mandatory for comprehensive protection.[9]
Hand Protection Chemical-Resistant GlovesRationale: To prevent skin irritation and potential dermal absorption, chemical-resistant gloves are essential.[7] Nitrile gloves provide adequate protection for incidental contact. Always inspect gloves for tears or degradation before use and replace them immediately if contamination is suspected.[8] For prolonged handling, consult the manufacturer's compatibility chart.
Body Protection Flame-Resistant Laboratory CoatRationale: A flame-resistant (FR) lab coat, kept fully buttoned, protects against incidental contact with the chemical on skin and clothing. The FR property is a critical precaution when working with nitro-containing compounds, which can be energetic.[1][8]
Respiratory Protection NIOSH-Approved RespiratorRationale: The primary engineering control for handling this powder is a certified chemical fume hood.[10] If procedures risk generating dust outside of a fume hood, a NIOSH/MSHA-approved particulate respirator (e.g., N95) is required to prevent respiratory tract irritation.[2][8] All respirator use must be part of a formal respiratory protection program, as required by OSHA.[5]
Safe Handling Workflow: An Operational Plan
  • Fume Hood Verification: Confirm that all manipulations of the solid compound will occur within a certified chemical fume hood with adequate airflow.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[8]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers within the fume hood to minimize movement in and out of the containment area.

The sequence of donning PPE is critical to avoid cross-contamination.

  • Don the flame-resistant lab coat and fasten it completely.

  • Put on safety goggles.

  • Wear the appropriate NIOSH-approved respirator, if required by your institution's safety assessment for the procedure, and perform a seal check.

  • Don the face shield.

  • Wash hands and don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. For added safety, consider double-gloving.

  • Weighing and Transfer: Perform all weighing and transfer operations on a disposable work surface (e.g., chemical-absorbent pad) inside the fume hood to contain any spills.

  • Minimize Dust: Handle the solid gently to avoid creating airborne dust. Use techniques like carefully scooping rather than pouring from a height.

  • Labeling: Ensure all containers holding the compound are clearly and accurately labeled according to OSHA's Hazard Communication Standard.[10]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling is complete, even after gloves have been removed.[8]

The removal process is a critical control point to prevent exposure.

  • Remove the outer pair of gloves (if double-gloved).

  • Remove the face shield and lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Remove safety goggles.

  • Remove the inner pair of gloves, peeling them off without touching the outer surface.

  • Wash hands and face thoroughly with soap and water.

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of the safe handling procedure.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Verify Fume Hood & Emergency Equipment B Don Lab Coat & Safety Goggles A->B C Don Respirator & Face Shield (if needed) B->C D Don Gloves C->D E Perform Chemical Work in Fume Hood D->E F Segregate Hazardous Waste E->F G Doff PPE (Gloves, Face Shield, Coat) F->G H Wash Hands Thoroughly G->H

Caption: Workflow for handling this compound.

Spill & Exposure Emergency Protocols

Accidents require immediate and correct action. All personnel must be trained on these procedures.[10]

  • Evacuate & Alert: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the fume hood is operating to ventilate the area.

  • Don PPE: Before attempting cleanup, don the full set of recommended PPE, including respiratory protection.

  • Contain & Clean: For a solid spill, carefully sweep or vacuum the material (using a HEPA-filtered vacuum) and place it into a labeled, sealed container for hazardous waste.[8] Avoid any actions that could generate dust. Decontaminate the spill surface with soap and water, collecting all cleaning materials as hazardous waste.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][12]

  • Skin Contact: Promptly flush the affected skin with water for at least 15 minutes. Remove any contaminated clothing while under a safety shower. If irritation persists, seek medical attention.[13]

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Waste Disposal Plan

Proper disposal is a legal and ethical requirement to protect personnel and the environment. As a brominated organic compound, this chemical falls under specific hazardous waste categories.[15][16]

  • Waste Segregation: All materials contaminated with this compound, including the chemical itself, used gloves, weigh boats, and absorbent pads, must be disposed of as hazardous waste.[16]

  • Containerization: Collect all waste in a designated, sealed, and clearly labeled container. The label should read "Halogenated Organic Hazardous Waste" and list the chemical constituents.[16]

  • Disposal: The sealed container must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[17] Never pour this chemical or its waste down the drain.

By adhering to this comprehensive safety framework, you can confidently handle this compound while upholding the highest standards of laboratory safety and scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-5-methyl-3-nitro-1H-pyrazole
Reactant of Route 2
4-bromo-5-methyl-3-nitro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.